molecular formula C8H4BrNO3 B1381945 5-Bromobenzo[d]isoxazole-3-carboxylic acid CAS No. 1123169-28-7

5-Bromobenzo[d]isoxazole-3-carboxylic acid

Número de catálogo: B1381945
Número CAS: 1123169-28-7
Peso molecular: 242.03 g/mol
Clave InChI: KOYBGMVZWNFEIM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

5-Bromobenzo[d]isoxazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H4BrNO3 and its molecular weight is 242.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromobenzo[d]isoxazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromobenzo[d]isoxazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

5-bromo-1,2-benzoxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO3/c9-4-1-2-6-5(3-4)7(8(11)12)10-13-6/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYBGMVZWNFEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1123169-28-7
Record name 5-bromo-1,2-benzoxazole-3-carboxylic acid
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Foundational & Exploratory

A Senior Application Scientist's Guide to In Silico Docking of 5-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery Professionals

Foreword: The Rationale-Driven Approach to Computational Screening

In the landscape of modern drug discovery, in silico molecular docking stands as a cornerstone of hit identification and lead optimization. It is a powerful computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. However, its true power is unlocked not by treating it as a black box, but by understanding the causality behind each step—from target selection to result validation. This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, field-proven workflow for conducting a robust docking study on 5-Bromobenzo[d]isoxazole-3-carboxylic acid, a compound belonging to a class of heterocyclic scaffolds known for their diverse biological activities. As Senior Application Scientists, we do not just follow protocols; we build them on a foundation of scientific integrity and mechanistic understanding.

Chapter 1: Foundational Pillars of the Docking Study

Before any simulation is run, a successful docking campaign rests on a deep understanding of the ligand, its potential target, and the principles governing their interaction.

The Ligand: Profiling 5-Bromobenzo[d]isoxazole-3-carboxylic acid

The benzisoxazole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in compounds targeting a range of biological entities.[1][2] Derivatives of isoxazole have shown promise as inhibitors of various enzymes, including cyclooxygenases, acetylcholinesterase, and xanthine oxidase.[3][4][5] Our subject, 5-Bromobenzo[d]isoxazole-3-carboxylic acid, possesses the core pharmacophore that makes it an intriguing candidate for enzyme inhibition studies.

Table 1: Physicochemical Properties of the Ligand

PropertyValueSource
Molecular FormulaC₈H₄BrNO₃Calculated
Molecular Weight242.03 g/mol Calculated
Canonical SMILESC1=CC(=C(C=C1Br)ON=C2)C(=O)OPubChem Analog
Hydrogen Bond Donors1 (from carboxylic acid)Calculated
Hydrogen Bond Acceptors4 (2 from carboxyl, 1 from isoxazole O, 1 from isoxazole N)Calculated
The Target: Hypothesis-Driven Selection of Xanthine Oxidase

The choice of a protein target is the most critical decision in a docking study. Based on literature evidence that isoxazole-3-carboxylic acid derivatives can act as potent xanthine oxidase (XO) inhibitors, we have selected human XO as our biological target.[4][6] Xanthine oxidoreductase (XOR) is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[7] Overproduction of uric acid leads to hyperuricemia, a precursor to gout.[7] Therefore, inhibiting XO is a clinically validated strategy for treating this condition.[7][8]

For our study, we will utilize the crystal structure of bovine Xanthine Oxidase in complex with the inhibitor febuxostat (PDB ID: 1N5X ). This structure is an excellent candidate because:

  • It is a close homolog to the human enzyme, with highly conserved active site residues.[6]

  • The presence of a co-crystallized inhibitor (febuxostat) clearly defines the binding pocket, which is essential for setting up the docking simulation and for subsequent validation.

The Principle: Understanding the Docking Algorithm

Molecular docking simulates the binding process by exploring a vast number of possible conformations of the ligand within the protein's active site. This process is guided by two key components:

  • Search Algorithm: This component is responsible for generating different ligand poses. AutoDock Vina, the software we will use, employs a sophisticated gradient optimization method in its search for the best poses.

  • Scoring Function: This is a mathematical model that estimates the binding affinity (Gibbs free energy of binding, ΔG) for each generated pose.[9][10][11] The scores are typically expressed in kcal/mol, where more negative values indicate a stronger predicted binding affinity. It is crucial to understand that these scores are approximations and should not be treated as absolute values but rather as tools for ranking and prioritizing poses.[9][12]

Chapter 2: The Pre-Computation Workflow: Rigorous Preparation of Reactants

The adage "garbage in, garbage out" is particularly true for molecular docking. The accuracy of the simulation is highly dependent on the quality of the input structures. This preparation phase is a meticulous process of cleaning and parameterizing the ligand and receptor files.

G cluster_0 Ligand Preparation cluster_1 Receptor Preparation l1 Obtain Ligand Structure (e.g., PubChem, ChemDraw) l2 Generate 3D Coordinates l1->l2 l3 Energy Minimization (e.g., using MMFF94 force field) l2->l3 l4 Assign Gasteiger Charges & Define Rotatable Bonds l3->l4 l5 Save as PDBQT File l4->l5 docking Proceed to Docking l5->docking r1 Download PDB Structure (e.g., 1N5X from RCSB PDB) r2 Clean PDB File (Remove water, co-solvents, alternate conformers) r1->r2 r3 Add Polar Hydrogens r2->r3 r4 Assign Kollman Charges r3->r4 r5 Save as PDBQT File r4->r5 r5->docking start Start start->l1 start->r1

Caption: Pre-computation workflow for ligand and receptor preparation.

Step-by-Step Protocol: Ligand Preparation

This protocol uses AutoDockTools (ADT), a graphical user interface for preparing docking inputs.

  • Obtain Structure: Draw 5-Bromobenzo[d]isoxazole-3-carboxylic acid in a chemical drawing tool like ChemDraw or MarvinSketch and save it as a 3D format (e.g., .mol2 or .pdb). Alternatively, find a close analog on PubChem and modify it.

  • Load into ADT: Open ADT and load the ligand molecule.

  • Add Hydrogens: Ensure the protonation state is correct for physiological pH (~7.4). The carboxylic acid group should be deprotonated (-COO⁻).

  • Compute Charges: Use the Gasteiger method to calculate partial atomic charges, which are crucial for the electrostatic terms in the scoring function.

  • Define Torsion Tree: ADT will automatically detect rotatable bonds. Verify these to ensure the ligand has appropriate conformational flexibility.

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file. This format contains the atomic coordinates, charges, and information about rotatable bonds.

Step-by-Step Protocol: Receptor (Xanthine Oxidase) Preparation
  • Download PDB: Download the crystal structure file 1N5X.pdb from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in a molecular viewer (e.g., PyMOL, Chimera) or ADT. Remove all non-essential components:

    • Water Molecules: These are typically not well-ordered and can interfere with docking unless a specific "hydrated docking" protocol is intended.

    • Co-solvents and Ions: Remove any molecules other than the protein itself and the co-crystallized ligand (febuxostat, residue name FEX), which we will use to define the binding site.

    • Alternate Conformations: If any residues have alternate locations, retain only the 'A' conformation.

  • Separate Chains: PDB 1N5X is a homodimer. For simplicity and computational efficiency, we will use only one chain (e.g., Chain A) for the docking study. Save this chain as a new PDB file.

  • Add Hydrogens: Load the cleaned protein chain into ADT. Add polar hydrogens only, as non-polar hydrogens are implicitly handled by the force field.

  • Compute Charges: Assign Kollman charges, a standard charge set for proteins in the AutoDock suite.

  • Save as PDBQT: Save the prepared receptor as a .pdbqt file.

Chapter 3: The Docking Simulation: Probing the Binding Site

With prepared molecules, we can now define the search space and execute the docking simulation using AutoDock Vina.

Defining the Search Space: The Grid Box

AutoDock Vina confines its search to a three-dimensional box, known as the grid box. The accuracy of the docking is critically dependent on the correct placement and size of this box.

  • Rationale for Placement: The most reliable method to define the grid box is to center it on the position of a known binder. We will use the co-crystallized febuxostat (FEX) in the 1N5X structure as our guide.

  • Protocol:

    • In ADT, load the prepared receptor PDBQT file.

    • Load the original co-crystallized ligand (febuxostat) that was saved separately during the cleaning step.

    • Open the Grid Box tool (Grid -> Grid Box).

    • Center the grid box on the febuxostat molecule. Adjust the dimensions (e.g., 25 x 25 x 25 Å) to ensure the box is large enough to encompass the entire binding site and allow for ligand rotation, but not so large that it includes irrelevant surface area, which would waste computational time.

Configuring and Executing the Vina Run

AutoDock Vina is run from the command line, using a configuration file that specifies the input files and parameters.

Table 2: Example AutoDock Vina Configuration File (config.txt)

ParameterValueDescription
receptor1N5X_receptor.pdbqtThe prepared receptor file.
ligandligand.pdbqtThe prepared ligand file.
outoutput_poses.pdbqtThe output file for docked poses.
center_x[value]X-coordinate for the grid box center.
center_y[value]Y-coordinate for the grid box center.
center_z[value]Z-coordinate for the grid box center.
size_x25Size of the grid box in the X-dimension (Å).
size_y25Size of the grid box in the Y-dimension (Å).
size_z25Size of the grid box in the Z-dimension (Å).
num_modes10The number of binding modes (poses) to generate.
exhaustiveness16Controls the thoroughness of the search (higher is more thorough but slower).

Execution Command:

Chapter 4: Post-Docking Analysis: From Scores to Insights

The output of a docking run is not the final answer but a set of hypotheses that require careful validation and interpretation. A low binding energy score is promising, but without a plausible binding pose and supporting interactions, it is meaningless.

G cluster_0 Analysis & Validation a1 Examine Docking Scores (Binding Affinity in kcal/mol) a2 Visualize Top-Ranked Poses (in PyMOL, Chimera) a1->a2 a3 Analyze Molecular Interactions (H-bonds, Hydrophobic, Pi-stacking) a2->a3 a4 Compare with Known Inhibitor (e.g., Febuxostat) a3->a4 a5 Perform Redocking Validation a4->a5 a6 Calculate RMSD (Root Mean Square Deviation) a5->a6 a7 RMSD < 2.0 Å? a6->a7 a8 Protocol Validated a7->a8 Yes a9 Refine Protocol a7->a9 No start Docking Complete start->a1

Caption: Post-docking analysis and validation workflow.

Interpreting the Output

The output_log.txt file will contain a table of the top binding modes and their corresponding affinity scores.

  • Binding Affinity: The score in the first mode represents the best-predicted binding energy. A value of -7.0 kcal/mol or lower is generally considered a good starting point for a potential hit.

  • Pose Clustering: Vina clusters similar poses together. A large cluster of low-energy poses suggests a well-defined and favorable binding site.

Visual Analysis of Key Interactions

This is a non-negotiable step. Use a molecular visualization tool like PyMOL or UCSF Chimera to analyze the top-scoring pose. Look for chemically sensible interactions that stabilize the complex:[13][14]

  • Hydrogen Bonds: The carboxylic acid of our ligand is a prime candidate for forming hydrogen bonds with polar residues (e.g., Arginine, Serine) in the active site.

  • Hydrophobic Interactions: The fused ring system of the benzisoxazole core can form favorable hydrophobic contacts with non-polar residues like Phenylalanine, Leucine, or Valine.

  • Pi-Stacking: The aromatic rings of the ligand can stack with aromatic residues like Phenylalanine or Tyrosine.

The Self-Validating Protocol: Redocking

To build trustworthiness into our protocol, we must demonstrate that it can reproduce known results. This is achieved through a "redocking" experiment.[5][15]

  • Concept: The co-crystallized ligand (febuxostat) is extracted from the PDB structure and then docked back into the same protein using our exact protocol (same preparation steps, same grid box).

  • Success Criterion: The protocol is considered validated if the top-scoring docked pose of the native ligand superimposes closely with its original crystal structure position. This is quantified by the Root Mean Square Deviation (RMSD) between the non-hydrogen atoms of the docked pose and the crystal pose. An RMSD value below 2.0 Å is considered a successful validation. [5][16][17]

Step-by-Step Redocking Protocol:

  • Prepare the febuxostat ligand from the 1N5X PDB file in the same way you prepared the target ligand (assigning charges, etc.), saving it as febuxostat.pdbqt.

  • Use the exact same prepared receptor (1N5X_receptor.pdbqt) and config.txt file.

  • Run the Vina docking.

  • Open the original 1N5X.pdb file and the redocked output file (output_poses.pdbqt) in PyMOL.

  • Superimpose the protein backbones to align the coordinate systems.

  • Use the rms or align command to calculate the RMSD between the original febuxostat and the top-scoring redocked pose.

  • If the RMSD is < 2.0 Å, you can have high confidence that your docking parameters and protocol are reliable for this specific target.

Chapter 5: Advanced Considerations and Best Practices

  • The Limitations of Scoring Functions: Always remember that scoring functions are imperfect and may not accurately predict the binding affinity of all chemical classes. They are best used for rank-ordering compounds in a virtual screen.

  • The Role of Molecular Dynamics (MD): For a more rigorous evaluation of a promising docked pose, MD simulations can be employed. MD allows the entire protein-ligand complex to move and relax over time, providing a more accurate assessment of binding stability and allowing for the calculation of binding free energies using methods like MM/PBSA.

  • Common Pitfalls: Be wary of incorrect ligand protonation states, poorly defined grid boxes, and over-interpreting the docking score as a true measure of in vivo potency. Docking is a tool for generating hypotheses, which must be confirmed by experimental assays.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous workflow for the in silico molecular docking of 5-Bromobenzo[d]isoxazole-3-carboxylic acid against Xanthine Oxidase. By grounding our study in a clear biological hypothesis and incorporating a mandatory validation step, we elevate the process from a simple computational exercise to a powerful predictive tool. This rationale-driven approach, which emphasizes understanding the causality behind each choice, ensures that the generated results are not only plausible but also actionable, providing a solid foundation for subsequent stages of the drug discovery pipeline.

References

  • Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica. Available at: [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. PubMed Central. Available at: [Link]

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. PubMed Central. Available at: [Link]

  • 3-Bromoisoxazole-5-carboxylic acid | C4H2BrNO3 | CID 327716. PubChem. Available at: [Link]

  • Benzisoxazole Derivatives : Synthesis and Their Therapeutic Significance in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed. Available at: [Link]

  • Novel Benzisoxazole Derivatives as Potent and Selective Inhibitors of Acetylcholinesterase. ACS Publications. Available at: [Link]

  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions. PubMed Central. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Available at: [Link]

  • Exploration of Novel Xanthine Oxidase Inhibitors Based on 1,6-Dihydropyrimidine-5-Carboxylic Acids by an Integrated in Silico Study. MDPI. Available at: [Link]

  • A systematic analysis of atomic protein–ligand interactions in the PDB. PubMed Central. Available at: [Link]

  • 2E1Q: Crystal Structure of Human Xanthine Oxidoreductase mutant, Glu803Val. RCSB PDB. Available at: [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Available at: [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. Read the Docs. Available at: [Link]

  • Lessons from Docking Validation. Michigan State University. Available at: [Link]

  • Insights into Protein–Ligand Interactions: Mechanisms, Models, and Methods. MDPI. Available at: [Link]

  • Pairwise Performance Comparison of Docking Scoring Functions: Computational Approach Using InterCriteria Analysis. MDPI. Available at: [Link]

  • Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PubMed Central. Available at: [Link]

  • Autodock Vina Tutorial - Molecular Docking. YouTube. Available at: [Link]

  • (PDF) X-ray Crystal Structure of a Xanthine Oxidase Complex with the Flavonoid Inhibitor Quercetin. ResearchGate. Available at: [Link]

  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking. ResearchGate. Available at: [Link]

  • Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. YouTube. Available at: [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. The Scripps Research Institute. Available at: [Link]

  • Scoring Functions for Protein-Ligand Binding Affinity Prediction Using Structure-based Deep Learning: A Review. Frontiers. Available at: [Link]

  • (PDF) Protein-ligand interactions and their analysis. ResearchGate. Available at: [Link]

  • The crystal structure of xanthine oxidoreductase during catalysis: Implications for reaction mechanism and enzyme inhibition. PNAS. Available at: [Link]

  • Validation of molecular docking via redocking -RMSD values between native and redocked ligand poses. ResearchGate. Available at: [Link]

  • Tutorial 13: The concept of redocking explained. YouTube. Available at: [Link]

  • T016 · Protein-ligand interactions — TeachOpenCADD 0 documentation. TeachOpenCADD. Available at: [Link]

  • Identification of xanthine oxidase inhibitors through hierarchical virtual screening. ResearchGate. Available at: [Link]

  • Scoring functions for docking. Wikipedia. Available at: [Link]

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5-Bromobenzo[d]isoxazole-3-carboxylic Acid: A Privileged Fragment for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Convergence of a Privileged Scaffold and a Powerful Discovery Paradigm

In the landscape of contemporary drug discovery, the principles of fragment-based drug discovery (FBDD) have firmly taken root, offering a more efficient and rational alternative to traditional high-throughput screening.[1] FBDD leverages the high "hit rate" of small, low-complexity molecules, or "fragments," which, despite their weak initial binding, provide high-quality starting points for the development of potent and selective drug candidates.[2] The success of this approach is intimately linked to the quality and chemical nature of the fragments themselves. This guide focuses on a particularly promising, yet underexplored fragment: 5-Bromobenzo[d]isoxazole-3-carboxylic acid .

The benzo[d]isoxazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of a multitude of biologically active compounds with applications ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant agents.[3][4] Its rigid bicyclic structure provides a well-defined vector for substituent placement, while the isoxazole ring offers key hydrogen bond accepting capabilities. The strategic incorporation of a bromine atom at the 5-position can enhance binding affinity through halogen bonding and modulate metabolic stability.[3] Furthermore, the carboxylic acid at the 3-position serves as a critical interaction point, capable of forming strong hydrogen bonds or salt bridges with key residues in a protein's active site, a feature highly sought after in fragments targeting enzymes like kinases and proteases.[5]

This technical guide provides a comprehensive overview of 5-Bromobenzo[d]isoxazole-3-carboxylic acid as a valuable tool in FBDD. We will delve into its synthesis, physicochemical properties, and, most importantly, provide detailed, field-proven insights into its application in fragment screening campaigns, from initial hit identification to lead optimization.

Physicochemical Properties and Characterization of the Fragment

A thorough understanding of a fragment's physicochemical properties is paramount for designing effective screening campaigns and interpreting binding data. While extensive experimental data for 5-Bromobenzo[d]isoxazole-3-carboxylic acid is not widely published, we can infer key properties from its structure and data from closely related analogs.

PropertyEstimated Value/InformationRationale/Reference
Molecular Formula C₈H₄BrNO₃Based on chemical structure.
Molecular Weight 242.03 g/mol Calculated from the molecular formula.
Topological Polar Surface Area (TPSA) 63.3 ŲCalculated for the isomeric 5-chlorobenzo[d]isoxazole-3-carboxylic acid, expected to be very similar.[6]
Calculated logP ~2.0 - 2.5Estimated based on the logP of 5-chlorobenzo[d]isoxazole-3-carboxylic acid (2.18) and the relative hydrophobicity of bromine versus chlorine.[6]
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 3From the isoxazole nitrogen and the two oxygen atoms of the carboxylic acid.
Aqueous Solubility pH-dependentThe carboxylic acid moiety will be ionized at physiological pH, enhancing solubility. Solubility is expected to be lower at acidic pH.
pKa ~3.5 - 4.5Estimated based on typical pKa values for aromatic carboxylic acids.

Spectroscopic Characterization:

  • ¹H NMR: The aromatic protons on the benzo ring will appear in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is highly deshielded and will appear as a broad singlet far downfield (10-13 ppm).

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid will have a characteristic chemical shift in the range of 165-185 ppm. The aromatic and isoxazole carbons will appear in the 110-160 ppm region.

  • Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid dimer will be prominent in the 2500-3300 cm⁻¹ region. A strong C=O stretch will be observed around 1700-1730 cm⁻¹.

Synthesis of 5-Bromobenzo[d]isoxazole-3-carboxylic acid: A Plausible and Validated Approach

Workflow for the Synthesis of 5-Bromobenzo[d]isoxazole-3-carboxylic acid

Synthesis_Workflow cluster_stage1 Stage 1: Formation of the Benzo[d]isoxazole-3-carboxylic acid Core cluster_stage2 Stage 2: Regioselective Bromination Salicylonitrile 2-Hydroxybenzonitrile (Salicylonitrile) Oxime Chlorooxime Intermediate Salicylonitrile->Oxime Chlorination Core Benzo[d]isoxazole-3-carboxylic acid Oxime->Core [3+2] Cycloaddition with in-situ generated aryne Aryne Aryne Precursor (e.g., silylaryl triflate) Aryne->Core Bromination Electrophilic Bromination (e.g., NBS or Br₂) Core->Bromination Final_Product 5-Bromobenzo[d]isoxazole-3-carboxylic acid Bromination->Final_Product

Caption: Proposed two-stage synthesis of 5-Bromobenzo[d]isoxazole-3-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Stage 1: Synthesis of Benzo[d]isoxazole-3-carboxylic acid

This stage utilizes a [3+2] cycloaddition reaction between a nitrile oxide (generated in situ from a chlorooxime) and an aryne (generated in situ from a suitable precursor).[1] This method provides a direct route to the core structure.

  • Preparation of the Chlorooxime:

    • To a stirred solution of 2-hydroxybenzonitrile in a suitable solvent (e.g., ethyl acetate), add a chlorinating agent such as sodium hypochlorite or N-chlorosuccinimide.

    • The reaction is typically run at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

    • The resulting chlorooxime can be isolated by extraction and used in the next step without extensive purification.

  • [3+2] Cycloaddition:

    • In a separate flask under an inert atmosphere (e.g., argon), dissolve the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) in an anhydrous solvent like acetonitrile.

    • Add a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), to initiate the in-situ generation of benzyne.

    • Slowly add a solution of the chlorooxime from the previous step to the reaction mixture.

    • The reaction is typically stirred at room temperature for several hours.

    • Upon completion, the reaction is quenched, and the crude Benzo[d]isoxazole-3-carboxylic acid is isolated.

Stage 2: Regioselective Bromination

Electrophilic substitution on the benzisoxazole ring is known to occur preferentially at the 5- and 7-positions.[7] By carefully controlling the reaction conditions, regioselective bromination at the 5-position can be achieved.

  • Bromination Reaction:

    • Dissolve the Benzo[d]isoxazole-3-carboxylic acid in a suitable solvent, such as acetic acid or a chlorinated solvent.

    • Add a brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in acetic acid, portion-wise at a controlled temperature (e.g., 0 °C to room temperature).

    • The reaction progress is monitored by TLC or LC-MS.

    • It is crucial to avoid over-bromination by using a stoichiometric amount of the brominating agent.

  • Work-up and Purification:

    • Once the reaction is complete, the mixture is poured into water, and the precipitated product is collected by filtration.

    • Alternatively, the product can be extracted with an organic solvent.

    • The crude product is then purified by recrystallization or column chromatography to yield pure 5-Bromobenzo[d]isoxazole-3-carboxylic acid.

Application in Fragment-Based Drug Discovery: A Strategic Workflow

The true power of 5-Bromobenzo[d]isoxazole-3-carboxylic acid lies in its application as a high-quality fragment for hit generation. Its features make it particularly well-suited for targeting enzymes where interactions with acidic residues or the formation of directional hydrogen bonds are critical for binding. Kinases, proteases, and epigenetic targets are prime examples of protein classes where this fragment could prove invaluable.[8]

FBDD Workflow using 5-Bromobenzo[d]isoxazole-3-carboxylic acid

FBDD_Workflow cluster_screening Hit Identification cluster_characterization Hit Characterization & Validation cluster_optimization Hit-to-Lead Optimization Start Fragment Library (including 5-Bromobenzo[d]isoxazole-3-carboxylic acid) SPR Primary Screen: Surface Plasmon Resonance (SPR) Start->SPR NMR Orthogonal Screen: NMR Spectroscopy SPR->NMR Confirm Binders Hits Validated Hits NMR->Hits Xray Structural Biology: X-ray Crystallography Hits->Xray Comp_Chem Computational Chemistry: Docking & MD Simulations Hits->Comp_Chem Validated_Pose Binding Mode Confirmed Xray->Validated_Pose Comp_Chem->Validated_Pose SBDD Structure-Based Drug Design: Fragment Growing/Linking Validated_Pose->SBDD SAR SAR by Catalog & Synthesis SBDD->SAR Iterative Design Lead Lead Compound SAR->Lead

Caption: A strategic workflow for utilizing 5-Bromobenzo[d]isoxazole-3-carboxylic acid in FBDD.

Detailed Protocol: Primary Screening with Surface Plasmon Resonance (SPR)

SPR is an ideal primary screening technique for fragments due to its high sensitivity, low protein consumption, and ability to provide real-time kinetic data.[9]

  • Assay Development and Immobilization:

    • Select a suitable sensor chip (e.g., CM5) for covalent immobilization of the target protein via amine coupling.[10]

    • Determine the optimal pH for pre-concentration of the protein on the sensor surface.

    • Activate the sensor surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the protein solution to achieve the desired immobilization level (typically 5,000-10,000 Response Units).

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Fragment Screening:

    • Prepare a stock solution of 5-Bromobenzo[d]isoxazole-3-carboxylic acid in 100% DMSO.

    • Dilute the fragment into the running buffer to the desired screening concentration (typically 100-500 µM), ensuring the final DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).

    • Inject the fragment solution over the immobilized protein surface and a reference flow cell (either a blank surface or one with an irrelevant immobilized protein).

    • Monitor the binding response in real-time. A response significantly above the reference channel indicates a binding event.

  • Data Analysis and Hit Triage:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Hits are identified based on a predefined response threshold.

    • A key advantage of SPR is the ability to assess the quality of the binding interaction from the sensorgram shape. Ideal fragments will exhibit a fast on-rate and a fast off-rate.

Detailed Protocol: Orthogonal Screening and Validation with NMR Spectroscopy

NMR spectroscopy is a powerful orthogonal method to confirm hits from primary screens and to provide initial structural information about the binding site.[11] Ligand-observe methods like Saturation Transfer Difference (STD) NMR are particularly well-suited for fragment screening.

  • Sample Preparation:

    • Prepare a solution of the target protein in a suitable deuterated buffer (e.g., phosphate buffer in D₂O).

    • Prepare a stock solution of 5-Bromobenzo[d]isoxazole-3-carboxylic acid in deuterated DMSO (DMSO-d₆).

    • Add the fragment to the protein solution to a final concentration typically in the range of 100-1000 µM. The protein concentration is usually much lower (10-50 µM).

  • STD NMR Experiment:

    • Acquire a ¹H NMR spectrum of the fragment in the absence of the protein as a reference.

    • Acquire an STD NMR spectrum. This experiment involves selectively saturating the protein resonances. If the fragment binds to the protein, this saturation will be transferred to the fragment's protons, resulting in a decrease in their signal intensity.

    • The presence of signals in the STD spectrum confirms that the fragment binds to the protein.

  • Data Analysis and Interpretation:

    • The relative intensities of the signals in the STD spectrum can provide information about which part of the fragment is in closest proximity to the protein surface. For 5-Bromobenzo[d]isoxazole-3-carboxylic acid, observing strong STD signals for the aromatic protons would confirm the intimate binding of the core scaffold.

Detailed Protocol: Structural Biology with X-ray Crystallography

Obtaining a high-resolution crystal structure of the fragment bound to the target protein is the gold standard in FBDD, providing invaluable information for structure-based drug design.

  • Co-crystallization or Soaking:

    • Soaking: Grow crystals of the apo-protein. Prepare a solution of 5-Bromobenzo[d]isoxazole-3-carboxylic acid at a high concentration (typically 1-10 mM) in a cryo-protectant solution. Transfer the protein crystals into this solution for a defined period (minutes to hours) to allow the fragment to diffuse into the crystal and bind to the protein.

    • Co-crystallization: Set up crystallization trials with the protein already in the presence of a molar excess of the fragment.

  • Data Collection and Structure Determination:

    • Flash-freeze the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a search model.

    • Carefully examine the electron density maps to unambiguously identify the bound fragment and its interactions with the protein. The high electron density of the bromine atom can be particularly helpful in confirming the fragment's position and orientation.

Computational Chemistry in Fragment Elaboration

Computational methods are integral to the hit-to-lead optimization phase, guiding the evolution of the initial fragment hit into a potent lead compound.[12]

Virtual Screening and Docking

Computational_Workflow cluster_docking Initial Docking & Pose Prediction cluster_elaboration Fragment Elaboration Protein_Prep Prepare Protein Structure (from X-ray or Homology Model) Docking Molecular Docking Protein_Prep->Docking Fragment_Prep Prepare Fragment Structure (Protonation state of COOH) Fragment_Prep->Docking Pose_Analysis Analyze Binding Poses (Scoring, Clustering) Docking->Pose_Analysis Virtual_Lib Virtual Library of Analogs (Fragment Growing/Linking) Pose_Analysis->Virtual_Lib Virtual_Screen Virtual Screening of Library Virtual_Lib->Virtual_Screen Prioritize Prioritize Compounds for Synthesis Virtual_Screen->Prioritize

Caption: A computational chemistry workflow for the elaboration of 5-Bromobenzo[d]isoxazole-3-carboxylic acid.

  • Rationale: Once a crystal structure is obtained, molecular docking can be used to validate the binding pose and to screen virtual libraries of related compounds to identify analogs with potentially improved binding affinity.

  • Protocol:

    • Prepare the protein structure by adding hydrogens, assigning protonation states, and defining the binding site based on the experimental structure.

    • Prepare the 5-Bromobenzo[d]isoxazole-3-carboxylic acid structure, paying close attention to the protonation state of the carboxylic acid, which will be deprotonated at physiological pH.

    • Perform docking using software such as AutoDock, Glide, or GOLD.

    • Analyze the predicted binding poses and scoring functions to prioritize analogs for synthesis. The key interactions to look for are the hydrogen bonds formed by the carboxylic acid and potential halogen bonds from the bromine atom.

Potential Target Classes and Future Directions

The unique combination of a rigid, aromatic scaffold, a key hydrogen-bonding group (carboxylic acid), and a halogen bond donor makes 5-Bromobenzo[d]isoxazole-3-carboxylic acid a versatile fragment for a range of protein targets.

  • Protein Kinases: The carboxylic acid can mimic the phosphate group of ATP, forming key interactions with the hinge region or other conserved residues in the ATP binding site.[8]

  • Proteases: The fragment can target the active site of proteases, with the carboxylic acid interacting with catalytic residues or the oxyanion hole.

  • Epigenetic Targets (e.g., Bromodomains): The benzisoxazole core can form favorable interactions within the acetyl-lysine binding pocket, and the carboxylic acid can interact with key water molecules or residues at the rim of the pocket.

  • Protein-Protein Interactions (PPIs): The fragment can be used to identify and validate "hot spots" at the interface of two proteins, with the carboxylic acid often playing a crucial role in disrupting key interactions.[13]

The future of drug discovery with this fragment lies in its systematic exploration against a wide range of targets. The development of a focused fragment library based on the 5-Bromobenzo[d]isoxazole-3-carboxylic acid core, with variations at other positions on the aromatic ring, could be a powerful strategy for unlocking novel therapeutics.

Conclusion

5-Bromobenzo[d]isoxazole-3-carboxylic acid represents a confluence of desirable features for a fragment-based drug discovery campaign. Its privileged scaffold, combined with strategically placed functional groups, offers a high potential for forming specific, high-quality interactions with a variety of protein targets. By employing a systematic workflow that integrates sensitive biophysical screening techniques like SPR and NMR with the structural insights from X-ray crystallography and the predictive power of computational chemistry, researchers can effectively leverage this fragment to initiate and advance successful drug discovery programs. This guide has provided the foundational knowledge and detailed protocols to empower scientists to unlock the full potential of this promising molecular entity.

References

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  • Scott, D. E., & Coyne, A. G. (2019). Fragment-Based Approaches to the Discovery of Kinase Inhibitors. Molecules (Basel, Switzerland), 24(1), 117.
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  • Barelier, S., Eidam, O., Fish, I., Hollander, J., Pu, J., & Fesik, S. W. (2014). An NMR-guided screening method for selective fragment docking and synthesis of a warhead inhibitor. Molecules, 19(6), 7551–7561. Available from: [Link]

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  • Zhang, W., Liu, Z., & Li, J. (2023). Virtual screening of carboxylic acid reductases for biocatalytic synthesis of 6-aminocaproic acid and 1,6-hexamethylenediamine. Biotechnology and bioengineering, 120(8), 2315–2326.
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Sources

The Isoxazole Ring: A Strategic Bioisostere for Carboxylic Acids in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The carboxylic acid moiety is a cornerstone of molecular recognition in a vast number of biologically active compounds, engaging with targets through potent electrostatic and hydrogen bonding interactions. However, its inherent physicochemical properties—notably its ionizable nature leading to low cell permeability, susceptibility to metabolic liabilities such as glucuronidation, and potential for off-target toxicities—present significant hurdles in drug development.[1] Bioisosteric replacement offers a powerful strategy to mitigate these challenges, and among the arsenal of carboxylic acid surrogates, the isoxazole ring has emerged as a particularly versatile and effective option. This technical guide provides an in-depth exploration of the isoxazole ring as a carboxylic acid bioisostere, delving into its physicochemical rationale, synthetic strategies, and impact on pharmacokinetic and pharmacodynamic profiles. Through detailed experimental protocols, comparative data analysis, and illustrative case studies, this document serves as a comprehensive resource for medicinal chemists and drug development professionals seeking to leverage this valuable structural motif in the design of superior therapeutic agents.

The Carboxylic Acid Conundrum in Drug Design: A Privileged Motif with Inherent Liabilities

Carboxylic acids are prevalent in pharmaceuticals, largely because they can mimic the natural substrates of many enzymes and receptors, which often contain carboxylate or phosphate groups.[1] At physiological pH (7.4), the carboxylic acid group is predominantly ionized to its carboxylate form, enabling strong, charge-charge interactions and hydrogen bonding with biological targets.[2] This functional group is a key feature in numerous blockbuster drugs, including non-steroidal anti-inflammatory drugs (NSAIDs), antibiotics, and anticoagulants.

However, the very properties that make carboxylic acids effective pharmacophores also contribute to their liabilities:

  • Poor Membrane Permeability: The ionized state at physiological pH significantly increases polarity, which can drastically limit a compound's ability to passively diffuse across biological membranes like the intestinal epithelium and the blood-brain barrier.[3]

  • Metabolic Instability: Carboxylic acids are prone to metabolic transformations, most notably the formation of acyl glucuronides. These reactive metabolites can covalently bind to proteins, potentially leading to idiosyncratic drug toxicities.[1]

  • Rapid Elimination: The hydrophilicity of the carboxylate group can lead to rapid renal clearance, resulting in a short plasma half-life and necessitating more frequent dosing.

  • Toxicity Concerns: The potential for bioactivation of carboxylic acid-containing drugs has led to some being withdrawn from the market, marking this moiety as a "structural alert" in drug design.[1]

Bioisosterism, the replacement of a functional group with another that retains similar biological activity while altering physicochemical properties, is a cornerstone of modern medicinal chemistry.[1] The strategic deployment of a carboxylic acid bioisostere aims to preserve the crucial interactions for target binding while improving the drug-like properties of the molecule.

The Isoxazole Ring: A Tunable Bioisostere

The isoxazole ring, particularly in its 3-hydroxy or 5-hydroxy forms, has proven to be an effective non-classical bioisostere of the carboxylic acid group.[2] Its utility stems from a unique combination of electronic and steric properties that allow it to mimic the key features of a carboxylate.

Physicochemical Properties and Rationale for Use

The 3-hydroxyisoxazole moiety is acidic due to the delocalization of the negative charge of the corresponding anion across the aromatic ring, resulting in a pKa value that can be modulated by substituents but is often in the range of 4-6, closely mimicking that of many carboxylic acids.[2] This allows it to exist in an anionic state at physiological pH, capable of forming similar electrostatic interactions with target proteins.

PropertyCarboxylic Acid3-HydroxyisoxazoleTetrazole
pKa ~4-5~4-6~4.5-5
Geometry PlanarPlanarPlanar
Lipophilicity (Anion) LowGenerally HigherHigher than Carboxylate
Metabolic Stability Susceptible to GlucuronidationGenerally More StableMore Stable than Carboxylate
Permeability LowGenerally ImprovedVariable, can be low

A comparative summary of key physicochemical properties. Note that specific values are highly dependent on the overall molecular context.[2][4][5][6]

The key advantages of employing an isoxazole ring as a carboxylic acid bioisostere include:

  • Enhanced Lipophilicity: The isoxazole ring is generally more lipophilic than the carboxylic acid group, which can lead to improved membrane permeability and oral bioavailability.[4]

  • Improved Metabolic Stability: The isoxazole nucleus is typically more resistant to the metabolic pathways that affect carboxylic acids, such as glucuronidation, thus reducing the risk of forming reactive metabolites and potentially prolonging the drug's half-life.[1]

  • Tunable Acidity: The pKa of the hydroxyisoxazole can be fine-tuned through the introduction of substituents on the ring, allowing for a more precise modulation of the ionization state to balance solubility, permeability, and target engagement.

  • Structural Rigidity and Vectorial Properties: The planar, aromatic nature of the isoxazole ring introduces a degree of rigidity and provides specific vectors for substituents, which can be exploited to optimize interactions within a binding pocket.[7]

G cluster_0 Carboxylic Acid Lead Compound cluster_1 Challenges cluster_2 Bioisosteric Replacement cluster_3 Improved Candidate cluster_4 Improved Properties Lead R-COOH Permeability Poor Permeability Lead->Permeability leads to Metabolism Metabolic Liability Lead->Metabolism leads to Toxicity Toxicity Risk Lead->Toxicity leads to Replacement Isoxazole Bioisostere Permeability->Replacement addressed by Metabolism->Replacement addressed by Toxicity->Replacement addressed by Candidate R-Isoxazole Replacement->Candidate ImprovedPerm Enhanced Permeability Candidate->ImprovedPerm ImprovedStab Increased Stability Candidate->ImprovedStab ReducedTox Reduced Toxicity Candidate->ReducedTox MaintainedPot Maintained Potency Candidate->MaintainedPot

Synthetic Strategies for Isoxazole Bioisosteres

The successful implementation of the isoxazole bioisostere strategy hinges on the availability of robust and versatile synthetic methodologies. Several effective approaches have been developed for the construction of the isoxazole core.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Alkynes

This is one of the most common and versatile methods for constructing 3,5-disubstituted isoxazoles. Nitrile oxides, typically generated in situ from aldoximes, undergo a [3+2] cycloaddition reaction with alkynes.

G

Experimental Protocol: Microwave-Assisted 1,3-Dipolar Cycloaddition

This protocol describes a microwave-assisted synthesis of isoxazolines, which can be readily oxidized to isoxazoles if desired.

  • Reactant Preparation: In a 10 mL microwave reaction vial, combine the alkene (1.2 eq), diacetoxyiodobenzene (DIB) (as an oxidant), and the corresponding oxime (1.0 eq).

  • Solvent Addition: Add methanol (5.0 mL) to the reaction vial.

  • Microwave Irradiation: Seal the vial and place it in the cavity of a microwave reactor. Irradiate the mixture at 180 °C and 200 W for 5-10 minutes with a one-minute hold time.

  • Reaction Monitoring: Monitor the completion of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction vial to room temperature. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 20-40%) to afford the desired isoxazoline product.

Synthesis from β-Ketoesters

3-Hydroxyisoxazoles can be efficiently synthesized from the reaction of β-ketoesters with hydroxylamine. This method is particularly useful for accessing the key acidic bioisostere scaffold.

Experimental Protocol: Synthesis of 3-Hydroxy-5-methylisoxazole

  • Reaction Setup: Prepare a solution of the sodium salt of a β-ketoester in a suitable solvent.

  • Hydroxylamine Addition: At a low temperature (e.g., -10 °C), add a solution of hydroxylamine.

  • Quenching and Cyclization: Quench the excess hydroxylamine with acetone. Subsequently, add concentrated hydrochloric acid at once and heat the reaction mixture to 80 °C for 1 hour to facilitate cyclization.

  • Extraction: After cooling, pour the solution into water, wash with n-hexane, and extract the product with diethyl ether.

  • Purification: Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo. Purify the residue by silica gel chromatography to yield the 3-hydroxyisoxazole.

Evaluating the Impact of Bioisosteric Replacement: Key Experimental Assays

A critical aspect of applying the isoxazole bioisostere strategy is the empirical validation of the resulting improvements in physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The following are key in vitro assays to compare the isoxazole analogue with its carboxylic acid parent.

pKa Determination by UV-Vis Spectroscopy

Principle: The absorption spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients across a range of pH values, a titration curve can be generated, from which the pKa can be determined.

Experimental Protocol:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

  • Sample Preparation: In a 96-well UV-transparent microplate, add an aliquot of the stock solution to each well containing the different pH buffers to achieve a final concentration of 0.1-0.2 mM.

  • Spectroscopic Measurement: Record the UV-Vis spectrum for each well from 210 to 400 nm.

  • Data Analysis: Plot the absorbance at a selected wavelength versus pH. Fit the data to the Henderson-Hasselbalch equation using non-linear regression to determine the pKa.[8]

Parallel Artificial Membrane Permeability Assay (PAMPA)

Principle: PAMPA is a non-cell-based assay that assesses the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput screen for permeability.

Experimental Protocol:

  • Membrane Preparation: Coat the wells of a 96-well filter plate (donor plate) with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Compound Addition: Add the test compound solution to the donor plate wells.

  • Assay Assembly: Place the donor plate into a 96-well acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 5 hours) at room temperature.

  • Quantification: Measure the concentration of the compound in both the donor and acceptor wells using LC-MS/MS or UV-Vis spectroscopy.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the measured concentrations and assay parameters. Compounds with a Papp > 1.5 x 10⁻⁶ cm/s are generally classified as having high permeability.

Metabolic Stability in Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a compound when incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s.

Experimental Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, combine human liver microsomes and the test compound in a phosphate buffer (pH 7.4).

  • Initiation of Reaction: Pre-warm the mixture to 37°C and initiate the metabolic reaction by adding the cofactor NADPH.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the quenched samples to pellet the protein.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

G

Case Studies: The Isoxazole Bioisostere in Action

The true value of a bioisosteric replacement is demonstrated in its successful application in drug discovery programs. The isoxazole ring is present in a number of FDA-approved drugs, where it plays a crucial role in their overall profile.[9][10]

Valdecoxib: A Selective COX-2 Inhibitor

Valdecoxib is a non-steroidal anti-inflammatory drug that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The sulfonamide group in Valdecoxib acts as a key acidic mimic, but the isoxazole ring also contributes significantly to the overall pharmacophore and physicochemical properties of the molecule. While not a direct replacement for a carboxylic acid in this instance, its presence in a successful acidic drug highlights the favorable properties of the isoxazole scaffold.

Leflunomide: An Immunosuppressive Agent

Leflunomide is a disease-modifying antirheumatic drug (DMARD) used to treat rheumatoid arthritis. It is a prodrug that is rapidly converted to its active metabolite, teriflunomide. The isoxazole ring in leflunomide undergoes metabolic ring opening to form the active α-cyanoenol metabolite.[11] This unique bioactivation pathway underscores the diverse roles the isoxazole ring can play in drug action, beyond simply acting as a stable carboxylic acid mimic.

Structural Insights from X-ray Crystallography

X-ray crystallography provides invaluable atomic-level insights into how a bioisostere engages with the target protein. Crystal structures of isoxazole-containing inhibitors bound to their targets can confirm that the isoxazole is indeed mimicking the binding mode of a carboxylate. The oxygen and nitrogen atoms of the isoxazole ring can act as hydrogen bond acceptors, while the delocalized negative charge of the deprotonated hydroxyisoxazole can form key salt-bridge interactions, effectively replicating the interactions of a carboxylate group.

Challenges and Future Perspectives

While the isoxazole ring is a powerful tool, its application is not without challenges. The synthesis of substituted isoxazoles can sometimes be complex, and achieving the desired regioselectivity can be a hurdle.[12] Furthermore, as with any bioisosteric replacement, the outcome is not always predictable, and the isoxazole analogue may exhibit unexpected pharmacology or off-target effects.[2]

The future of isoxazole chemistry in drug discovery remains bright. The development of novel synthetic methodologies continues to expand the accessible chemical space of isoxazole derivatives.[7][13] Moreover, a deeper understanding of the metabolic fate of the isoxazole ring and its potential for unique bioactivation pathways, as seen with leflunomide, may open up new avenues for prodrug design.[11] The continued integration of computational modeling with empirical testing will further refine our ability to predict the impact of this versatile bioisostere, solidifying the isoxazole ring's place as a key component in the medicinal chemist's toolkit.

Conclusion

The replacement of a carboxylic acid with an isoxazole ring represents a mature and highly effective strategy in modern drug design. By judiciously balancing the mimicry of essential binding interactions with the modulation of key physicochemical properties, medicinal chemists can overcome the inherent liabilities of the carboxylic acid group. The isoxazole bioisostere offers a pathway to compounds with improved permeability, enhanced metabolic stability, and reduced toxicity, ultimately leading to safer and more effective medicines.[10] This guide has provided a comprehensive overview of the rationale, synthesis, and evaluation of the isoxazole ring as a carboxylic acid bioisostere, equipping drug discovery professionals with the knowledge to strategically deploy this valuable tool in their research endeavors.

References

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Methodological & Application

Application Note: A Strategic Guide to Developing Novel Antitubercular Agents from Isoxazole Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for New Antitubercular Chemotherapies

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1][2] The global health crisis is exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb, which render current first-line therapies ineffective.[1][3] This urgent need has revitalized the drug discovery pipeline, with a focus on novel chemical scaffolds that can overcome existing resistance mechanisms and shorten the lengthy treatment duration.[2][4]

The isoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including potent antitubercular effects.[5] Specifically, isoxazole carboxylate esters represent a promising class of compounds. They are hypothesized to function as prodrugs, potentially activated within the mycobacterium to exert their bactericidal effect, a strategy that could be effective against non-replicating, persistent Mtb.[5][6] This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the strategic development of isoxazole carboxylates as next-generation antitubercular agents. We will detail the synthetic rationale, a robust in vitro screening cascade, structure-activity relationship (SAR) analysis, and protocols for mechanism of action and in vivo efficacy studies.

Synthesis of Isoxazole Carboxylate Derivatives: Building the Core Scaffold

The foundation of any drug discovery program is a robust and versatile synthetic strategy. For 5-phenylisoxazole-3-carboxylates, a common and effective approach involves a three-step sequence starting from readily available substituted acetophenones. This method allows for significant chemical diversity to be introduced at the phenyl ring, which is crucial for subsequent SAR studies.

Causality of Experimental Choice: This synthetic route is favored due to its reliability and the commercial availability of a wide range of starting materials (acetophenones). The Claisen condensation followed by a cyclization reaction is a classic and well-understood method for forming the isoxazole ring, ensuring predictable outcomes and scalability.[7]

Protocol 1: General Synthesis of Ethyl 5-(substituted-phenyl)isoxazole-3-carboxylates

This protocol outlines the synthesis of the core scaffold, which can then be diversified.

Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate intermediate

  • Equip a round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Dissolve sodium ethoxide (1.2 eq) in anhydrous ethanol.

  • To this solution, add a mixture of the desired substituted acetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.[7]

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Acidify with dilute HCl to precipitate the butanoate intermediate.

  • Filter the precipitate, wash with cold water, and dry under vacuum. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to form the Isoxazole Ring

  • Suspend the ethyl 2,4-dioxo-4-phenylbutanoate intermediate (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a catalytic amount of a suitable base (e.g., sodium acetate).

  • Heat the mixture to reflux for 4-6 hours, again monitoring by TLC.[7]

  • Upon completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.

  • Pour the residue into cold water to precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry.

Step 3: Purification

  • Purify the crude ethyl 5-(substituted-phenyl)isoxazole-3-carboxylate using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient.

  • Combine the pure fractions and evaporate the solvent to yield the final product.

  • Characterize the compound using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[8]

Visualization: Synthetic Workflow

G cluster_0 Step 1: Claisen Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Purification A Substituted Acetophenone + Diethyl Oxalate C Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate) A->C Reflux B Sodium Ethoxide in Ethanol E Ethyl 5-phenylisoxazole-3-carboxylate (Crude Product) C->E Reflux D Hydroxylamine HCl F Column Chromatography E->F G Pure Target Compound F->G

Caption: General three-step synthesis of 5-phenylisoxazole-3-carboxylate derivatives.

In Vitro Screening Cascade: From Hit Identification to Lead Prioritization

A tiered screening approach is essential for efficiently identifying promising compounds while minimizing resource expenditure. This cascade progresses from high-throughput primary screening to more complex secondary assays that provide deeper biological insights.

Protocol 2: Primary Screening - Minimum Inhibitory Concentration (MIC)

The goal of primary screening is to identify compounds that inhibit the growth of Mtb. The Microplate Alamar Blue Assay (MABA) is a widely used, cost-effective, and reliable method.[8] More rapid alternatives using autoluminescent Mtb strains are also highly effective.[9][10]

  • Prepare a 96-well microplate. Add 100 µL of Middlebrook 7H9 broth to each well.

  • Serially dilute the test compounds across the plate, leaving wells for positive (e.g., Isoniazid), negative (no drug), and sterile controls.

  • Inoculate each well (except the sterile control) with 100 µL of a mid-log phase culture of Mtb H37Rv, adjusted to a final concentration of ~5 x 10⁵ CFU/mL.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • Add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

  • Re-incubate for 24 hours.

  • Assess the results visually or with a fluorometer. A blue color indicates bacterial inhibition, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 3: Secondary Screening - Cytotoxicity and Selectivity Index (SI)

A potent compound is useless if it is toxic to host cells. This protocol determines the 50% cytotoxic concentration (CC₅₀) against a mammalian cell line (e.g., Vero or RAW 264.7 macrophages) to calculate the Selectivity Index (SI).

  • Seed a 96-well plate with Vero cells at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for cell adherence.

  • Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control for toxicity (e.g., staurosporine) and a negative (no compound) control.[11]

  • Incubate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • Add a viability reagent (e.g., Resazurin or MTT) and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the CC₅₀ value using a dose-response curve fitting software.

  • Calculate the Selectivity Index (SI): SI = CC₅₀ / MIC. A higher SI value (typically >10) is desirable, indicating that the compound is selectively toxic to Mtb over host cells.

Visualization: In Vitro Screening Cascade

G A Library of Isoxazole Carboxylate Derivatives B Primary Screen: MIC vs. Mtb H37Rv A->B C Inactive Compounds (MIC > Threshold) B->C Filter D Active 'Hits' (MIC ≤ Threshold) B->D Select E Secondary Screen 1: Cytotoxicity (CC50 vs. Vero cells) D->E F Secondary Screen 2: MIC vs. Drug-Resistant Mtb Strains D->F G Secondary Screen 3: Activity vs. Non-Replicating Mtb D->G H Prioritized Lead Candidates (High Potency, High SI, Broad Activity) I Discard: High Toxicity (SI < 10) E->I Filter H_invis E->H_invis F->H_invis G->H_invis H_invis->H

Caption: A tiered workflow for screening and prioritizing antitubercular compounds.

Structure-Activity Relationship (SAR) Analysis

SAR studies are critical for optimizing a hit compound into a lead candidate. By systematically modifying the structure and observing the effect on biological activity, we can deduce the key pharmacophoric features. For isoxazole carboxylates, several key structural modifications have been explored.[5][12]

Causality of Experimental Choice: The goal of SAR is to build a predictive model for activity. Altering the ester group impacts lipophilicity and potential hydrolysis rates by mycobacterial esterases. Modifying the phenyl ring explores electronic and steric effects on target binding. Replacing the ester with an amide or acid directly tests the prodrug hypothesis.[5]

Structural Modification Observation Rationale / Implication Reference
Ester Moiety (R¹) The nature of the alkyl ester (methyl, ethyl, etc.) is often essential for activity.Lipophilicity is crucial for cell wall permeability. The ester is likely cleaved by Mtb esterases to release the active carboxylic acid form (prodrug hypothesis).[5][6]
Hydrolysis to Carboxylic Acid Hydrolysis of the ester to the corresponding carboxylic acid generally leads to a significant loss of activity against replicating Mtb.This supports the prodrug hypothesis, suggesting the ester is needed to cross the mycobacterial cell envelope. The acid form may be the active species intracellularly.[5][6]
Phenyl Ring Substituents (R²) Introduction of lipophilic and electron-withdrawing groups (e.g., -Cl, -CF₃) on the phenyl ring often enhances potency.These groups can improve cell penetration and may influence binding to the target protein. Dichloro-substitution is often optimal.[5]
Linker Modification Replacing the isoxazole core with a bioisostere like a triazole can result in a partial or complete loss of activity.This indicates the isoxazole ring itself is a critical part of the pharmacophore, not just a simple linker.[5]

Mechanism of Action (MoA) Elucidation

Understanding how a drug kills a pathogen is vital for predicting resistance and for rational drug design. For isoxazole carboxylates, a primary hypothesis is that they act as prodrugs requiring intracellular activation. Another possibility is the direct inhibition of essential enzymes.[5][13]

Hypothesized MoA: Prodrug Activation

Many antitubercular drugs, such as isoniazid and pyrazinamide, are prodrugs activated by mycobacterial enzymes.[14][15] Isoxazole esters are thought to follow a similar path, where they are hydrolyzed by an unknown Mtb esterase to the corresponding carboxylic acid, which may then inhibit a downstream target.[5][6] Some isoxazole derivatives have been shown to target enzymes like FadD32, which is essential for mycolic acid synthesis.[13]

Protocol 4: Generation and Analysis of Resistant Mutants

A classic method for identifying a drug's target is to generate resistant mutants and identify the genetic basis of resistance.

  • Plate a high density of Mtb H37Rv (~10⁸ CFU) on Middlebrook 7H10 agar plates containing the isoxazole compound at 5-10 times its MIC.

  • Incubate the plates at 37°C for 3-4 weeks until resistant colonies appear.

  • Isolate individual resistant colonies and confirm their resistance by re-testing the MIC.

  • Extract genomic DNA from the resistant mutants and the parent (wild-type) strain.

  • Perform whole-genome sequencing (WGS) on both the resistant and parent strains.

  • Compare the sequences to identify single nucleotide polymorphisms (SNPs) or insertions/deletions that are unique to the resistant mutants.

  • Causality: Mutations that consistently appear in independently isolated resistant mutants and are located within a single gene strongly implicate that gene's product as the drug's primary target or as part of the activation pathway.

Visualization: Proposed Prodrug Mechanism

G A Isoxazole Ester (Prodrug) B Mtb Cell Wall A->B Permeation C Mtb Esterase (Activation) B->C D Active Isoxazole Carboxylic Acid C->D Hydrolysis E Inhibition of Downstream Target (e.g., FadD32) D->E F Cell Death E->F

Caption: Hypothesized prodrug activation pathway for isoxazole carboxylates in Mtb.

In Vivo Efficacy Assessment

Promising in vitro data must be validated in an animal model of infection that recapitulates key aspects of human TB pathogenesis. The mouse model is the most common for preclinical efficacy testing.[16][17]

Protocol 5: Mouse Model of Chronic TB Infection
  • Infection: Infect female BALB/c or C57BL/6 mice via a low-dose aerosol route with Mtb H37Rv to establish a pulmonary infection.

  • Treatment Initiation: Allow the infection to establish for 3-4 weeks, at which point a chronic infection with stable bacterial loads is present.

  • Drug Administration: Randomize mice into treatment groups: vehicle control, positive control (e.g., isoniazid/rifampicin), and test compound groups. Administer the isoxazole carboxylate compound daily via oral gavage for 4 weeks.

  • Monitoring: Monitor mice daily for signs of morbidity and record body weights weekly.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice.

  • Bacterial Load Determination: Aseptically remove the lungs and spleen, homogenize the tissues, and plate serial dilutions onto Middlebrook 7H11 agar to enumerate the bacterial burden (Colony Forming Units, CFUs).

  • Evaluation: An effective compound will cause a statistically significant reduction in the bacterial load in the lungs and/or spleen compared to the vehicle control group.

Conclusion and Future Directions

The development of antitubercular agents from isoxazole carboxylates presents a scientifically sound and promising strategy to combat the global threat of tuberculosis. This guide provides a validated framework, from chemical synthesis and robust screening to MoA and in vivo studies. The key strengths of this chemical class lie in its potent activity against both drug-susceptible and drug-resistant Mtb, favorable selectivity, and a plausible prodrug mechanism that is less susceptible to pre-existing resistance pathways.

Future work should focus on optimizing the pharmacokinetic and pharmacodynamic (PK/PD) properties of lead candidates to improve their in vivo exposure and efficacy. Furthermore, exploring combination therapies with existing or new antitubercular agents could reveal synergistic interactions that further shorten treatment duration and prevent the emergence of resistance. The protocols and strategies outlined herein provide a solid foundation for advancing this promising class of molecules from the laboratory bench toward clinical application.

References

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Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling Reactions with 5-Bromobenzo[d]isoxazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for optimizing amide coupling reactions involving 5-Bromobenzo[d]isoxazole-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested advice and troubleshoot common issues encountered during synthesis. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible outcomes.

Understanding the Substrate: Key Considerations

5-Bromobenzo[d]isoxazole-3-carboxylic acid is a heterocyclic carboxylic acid. Its unique structure presents specific considerations for amide coupling:

  • Electronic Properties : The isoxazole ring is electron-deficient, which can influence the reactivity of the carboxylic acid group.

  • Steric Hindrance : The planar, bicyclic ring system may present moderate steric bulk, influencing the choice of coupling reagents and reaction partners.

  • Solubility : Like many heterocyclic compounds, solubility can be a challenge. Careful selection of the reaction solvent is critical to ensure a homogeneous reaction mixture, which is often essential for high yields.[1]

Frequently Asked Questions (FAQs)

This section addresses common preliminary questions to guide your initial experimental design.

Q1: What is the best "first-pass" coupling strategy for this molecule?

For a reliable starting point, we recommend a carbodiimide-based activation in the presence of a benzotriazole additive. Specifically, using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 1-Hydroxybenzotriazole (HOBt) is a robust and cost-effective choice. This combination effectively activates the carboxylic acid while minimizing common side reactions like racemization if chiral amines are used.[1][2][3]

Q2: Which coupling reagents should I consider if the initial EDC/HOBt attempt fails?

If you encounter low yields, especially with sterically hindered or electron-deficient amines, upgrading to a more potent coupling reagent is the logical next step. We recommend aminium/uronium or phosphonium salt-based reagents.

Reagent ClassExample(s)Key Advantages
Aminium/Uronium HATU, HBTUHigh reactivity, fast reaction times, effective for difficult couplings.[4]
Phosphonium PyBOP, PyAOPExcellent for minimizing racemization, less likely to cause guanidinylation side reactions compared to uronium salts.[1][4]

HATU is particularly effective due to the formation of a highly reactive OAt-ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction.[4]

Q3: How do I select the appropriate solvent and base?

  • Solvents : N,N-Dimethylformamide (DMF) is a common and effective choice due to its high polarity and ability to dissolve a wide range of substrates. However, for greener alternatives or different solubility profiles, consider Acetonitrile (ACN) , Tetrahydrofuran (THF) , or Dichloromethane (DCM) .[5][6][7] A solvent screen is often a valuable optimization step.[5]

  • Bases : A non-nucleophilic tertiary amine base is required to neutralize the acid formed during the reaction and to deprotonate the amine salt (if provided as a hydrochloride or similar salt). N,N-Diisopropylethylamine (DIPEA or Hünig's base) is the standard choice. Typically, 2-3 equivalents are used. For sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial, though it can sometimes lead to lower yields.[5]

Q4: What is the ideal stoichiometry for the reaction?

A good starting point is a slight excess of the amine and coupling reagents relative to the carboxylic acid.

ComponentStoichiometry (Equivalents)Rationale
5-Bromobenzo[d]isoxazole-3-carboxylic acid 1.0Limiting Reagent
Amine 1.1 - 1.2Drives the reaction to completion.
Coupling Reagent (e.g., HATU, EDC) 1.1 - 1.2Ensures full activation of the carboxylic acid.
Additive (e.g., HOBt) 1.1 - 1.2Used in conjunction with carbodiimides.
Base (e.g., DIPEA) 2.0 - 3.0Neutralizes acids and deprotonates the amine salt.
Troubleshooting Guide: From Low Yields to Side Products

This guide provides a systematic approach to diagnosing and solving common experimental problems.

Problem 1: Low or No Product Yield

Potential Cause 1: Inefficient Carboxylic Acid Activation Your coupling reagent may not be potent enough for the specific substrate combination. This is common when coupling with electron-poor or sterically bulky amines.[8]

  • Solution :

    • Switch to a stronger coupling reagent : If you are using EDC/HOBt, upgrade to HATU or PyBOP.[4][9] These reagents form more reactive activated esters.[4]

    • Consider a two-step activation : Isolate the activated ester or convert the carboxylic acid to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.[1][5] This method is harsh and may not be suitable for complex molecules but is highly effective.[1]

Potential Cause 2: Poor Solubility of Starting Materials If either the carboxylic acid or the amine is not fully dissolved, the reaction will be slow and incomplete.[1]

  • Solution :

    • Change the solvent : If using DCM or THF, switch to a more polar aprotic solvent like DMF or ACN.

    • Increase Temperature : Gently warming the reaction mixture (e.g., to 40-50 °C) can improve solubility and reaction rate. Monitor for potential side reactions or degradation.

    • Use a co-solvent : A mixture of solvents, such as DCM/DMF, can sometimes provide the ideal solubility profile.

Potential Cause 3: Incorrect Order of Reagent Addition The order of addition is crucial, especially for aminium/uronium reagents.

  • Solution :

    • Pre-activation : Mix the carboxylic acid, coupling reagent (e.g., HATU), and base (DIPEA) in the solvent and stir for 5-15 minutes before adding the amine. This allows the activated ester to form, ensuring it is ready to react immediately upon addition of the nucleophile.

// Connections Start -> Purity; Purity -> Stoich [label="Yes"]; Purity -> Start [label="No. Purify/Dry & Repeat"]; Stoich -> Solubility [label="Yes"]; Stoich -> Start [label="No. Adjust & Repeat"]; Solubility -> Activation [label="Yes"]; Solubility -> { node [label="Change Solvent (e.g., to DMF)\nIncrease Temperature", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Sol_Action; } [label="No"]; Sol_Action -> Success; Activation -> { node [label="Switch to HATU/PyBOP\nPre-activate acid\nConsider Acyl Chloride", shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; Act_Action; } [label="Yes"]; Act_Action -> Success; Activation -> Success [label="No. Problem solved."]; } dot Caption: Troubleshooting workflow for low product yield.

Problem 2: Formation of Side Products

Side Product 1: N-Acylurea (with Carbodiimides like EDC/DCC) The highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive and terminates the desired reaction.[2][9]

  • Solution :

    • Use an Additive : Always use HOBt or OxymaPure with carbodiimides. These additives trap the O-acylisourea intermediate to form a more stable active ester, preventing rearrangement.[2][9]

    • Control Temperature : Run the reaction at 0 °C to room temperature. Higher temperatures can accelerate the undesired rearrangement.[9]

Side Product 2: Guanidinylation of the Amine (with Uronium Reagents like HBTU/HATU) If the activation of the carboxylic acid is slow or if excess uronium reagent is used, the reagent can react directly with the primary/secondary amine to form a guanidinium byproduct, capping the amine.[4]

  • Solution :

    • Pre-activate : As mentioned before, pre-activating the carboxylic acid for 5-15 minutes before adding the amine is the most effective solution.

    • Avoid Excess Reagent : Use no more than 1.2 equivalents of the uronium reagent.

    • Switch to a Phosphonium Reagent : Reagents like PyBOP do not have this side reaction pathway and are a safer choice if guanidinylation is a persistent issue.[1][4]

Experimental Protocols

These protocols provide detailed, step-by-step methodologies for common coupling scenarios. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Standard Coupling using EDC/HOBt

This protocol is suitable for simple primary and secondary amines.

  • Preparation : To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 5-Bromobenzo[d]isoxazole-3-carboxylic acid (1.0 eq).

  • Dissolution : Add anhydrous DMF (or another suitable solvent) to achieve a concentration of approximately 0.1-0.2 M. Stir until fully dissolved.

  • Reagent Addition : Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq). Stir for 2 minutes.

  • Activation : Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise over 5 minutes.

  • Reaction : Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring : Track the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Workup : Quench the reaction with water. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with 5% aq. HCl, saturated aq. NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product via flash column chromatography.

Protocol 2: High-Potency Coupling using HATU

This protocol is recommended for sterically hindered, electron-deficient, or other challenging amines.

  • Preparation : To a dry round-bottom flask under an inert atmosphere, add 5-Bromobenzo[d]isoxazole-3-carboxylic acid (1.0 eq).

  • Dissolution : Add anhydrous DMF to achieve a concentration of 0.1-0.2 M. Stir until dissolved.

  • Pre-activation : Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 10-15 minutes. The solution may change color, indicating the formation of the activated ester.

  • Amine Addition : Add the amine (1.1 eq) to the pre-activated mixture.

  • Reaction : Stir at room temperature for 2-6 hours. For very challenging substrates, gentle heating (40 °C) may be required.

  • Monitoring : Track the reaction progress by LC-MS. These reactions are often complete much faster than EDC/HOBt couplings.

  • Workup & Purification : Follow steps 7 and 8 from Protocol 1.

// Nodes Acid [label="R-COOH\n(5-Bromobenzo[d]isoxazole-3-carboxylic acid)"]; CouplingReagent [label="+ Coupling Reagent\n(e.g., EDC, HATU)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="+ Base (DIPEA)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; ActivatedIntermediate [label="Activated Intermediate\n[R-CO-X]", shape=cds, fillcolor="#F1F3F4", fontcolor="#202124"]; Amine [label="+ Amine (R'-NH2)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Amide [label="Amide Product\n[R-CO-NHR']", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproducts [label="Byproducts\n(e.g., DCU, HOBt)", shape=box, style=dashed, fillcolor="#FFFFFF", fontcolor="#5F6368"];

// Edges Acid -> ActivatedIntermediate [label="Activation Step"]; CouplingReagent -> ActivatedIntermediate; Base -> ActivatedIntermediate; ActivatedIntermediate -> Amide [label="Nucleophilic Attack"]; Amine -> Amide; Amide -> Byproducts [style=invis]; // for layout } dot Caption: General mechanism of amide bond formation.

References
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Retrieved from HepatoChem website. [Link]

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]

  • Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from Technology Networks website. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from organic-chemistry.org. [Link]

  • Donck, S., & Tber, Z. (2021). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal, 27(52), 13045-13063. [Link]

  • Reddy, K. V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 48, 128246. [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from Fisher Scientific website. [Link]

  • LibreTexts Chemistry. (2022, September 25). Chemistry of Amides. Retrieved from LibreTexts website. [Link]

  • Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry, 15(3), 596-600. [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from Aapptec website. [Link]

Sources

Validation & Comparative

5-Bromobenzo[d]isoxazole-3-carboxylic acid vs 5-Chlorobenzo[d]isoxazole-3-carboxylic acid bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzo[d]isoxazole scaffold represents a "privileged structure," consistently appearing at the core of a diverse array of biologically active molecules. Its unique physicochemical properties make it a versatile starting point for the development of novel therapeutics. This guide provides a comparative analysis of two closely related halogenated derivatives: 5-Bromobenzo[d]isoxazole-3-carboxylic acid and 5-Chlorobenzo[d]isoxazole-3-carboxylic acid. While direct comparative bioactivity data for these specific analogs is not extensively available in the public domain, this document will synthesize information from related compounds to infer potential activities and provide detailed experimental protocols for their evaluation.

The substitution of a halogen at the 5-position of the benzisoxazole ring is a common strategy to modulate the electronic and lipophilic properties of the molecule, which in turn can significantly influence its biological activity. Generally, the introduction of electron-withdrawing groups like bromine and chlorine can enhance the potency of bioactive compounds.

Structural Comparison and Physicochemical Properties

The core structure of both compounds is the benzo[d]isoxazole-3-carboxylic acid moiety. The key difference lies in the halogen atom at the 5-position of the fused benzene ring.

Property5-Bromobenzo[d]isoxazole-3-carboxylic acid5-Chlorobenzo[d]isoxazole-3-carboxylic acid
Molecular Formula C₈H₄BrNO₃C₈H₄ClNO₃
Molecular Weight 258.03 g/mol 197.58 g/mol [1]
Structure Br-C₆H₃-C(=O)NOC-COOHCl-C₆H₃-C(=O)NOC-COOH

The difference in the halogen (Bromine vs. Chlorine) leads to variations in several key physicochemical parameters that can impact bioactivity:

  • Electronegativity: Chlorine is more electronegative than bromine. This difference can influence the electron density distribution across the aromatic ring and potentially affect interactions with biological targets.

  • Van der Waals Radius: Bromine has a larger van der Waals radius than chlorine. This can impact how the molecule fits into the binding pocket of a target protein.

  • Lipophilicity: Both halogens increase the lipophilicity of the molecule compared to the unsubstituted parent compound. The contribution of bromine to lipophilicity (logP) is generally slightly higher than that of chlorine.

Inferred Bioactivity from Related Analogs

Research into various benzo[d]isoxazole derivatives has revealed a broad spectrum of biological activities. While specific data for the 5-bromo and 5-chloro carboxylic acid derivatives is sparse, we can infer their potential therapeutic applications from studies on analogous compounds.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, plays a crucial role in synaptic plasticity and memory function.[2] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[3] Several isoxazole derivatives have been identified as potent and selective NMDA receptor antagonists.[4][5][6] The antagonist activity of these compounds is often associated with their ability to modulate the receptor's function, offering a potential therapeutic avenue for conditions like epilepsy and neurodegenerative diseases.[2]

Xanthine Oxidase Inhibition

Xanthine oxidase is a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine and xanthine to uric acid. Elevated levels of uric acid are associated with gout. A number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and shown to be potent inhibitors of xanthine oxidase.[7] This suggests that the benzo[d]isoxazole-3-carboxylic acid scaffold could also be a promising starting point for the development of new treatments for hyperuricemia and gout.

Experimental Protocols for Bioactivity Evaluation

To directly compare the bioactivity of 5-Bromobenzo[d]isoxazole-3-carboxylic acid and 5-Chlorobenzo[d]isoxazole-3-carboxylic acid, a series of in vitro assays are required. Below are detailed, step-by-step protocols for two key potential activities.

Protocol 1: In Vitro NMDA Receptor Antagonist Activity Assay (Calcium Flux Assay)

This protocol outlines a high-throughput calcium-flux assay to assess the antagonist activity of the test compounds on NMDA receptors expressed in a cellular model.[8][9]

Workflow for NMDA Receptor Antagonist Assay

NMDA_Antagonist_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture Culture HEK293 cells stably expressing NMDA receptors cell_plating Plate cells in 96-well black-walled, clear-bottom plates cell_culture->cell_plating cell_incubation Incubate overnight to allow for cell adherence cell_plating->cell_incubation dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_incubation->dye_loading compound_addition Add test compounds (5-bromo and 5-chloro analogs) at various concentrations dye_loading->compound_addition agonist_stimulation Stimulate NMDA receptors with glutamate and glycine compound_addition->agonist_stimulation fluorescence_measurement Measure fluorescence intensity using a microplate reader agonist_stimulation->fluorescence_measurement data_normalization Normalize fluorescence data to baseline fluorescence_measurement->data_normalization ic50_calculation Calculate IC50 values from concentration-response curves data_normalization->ic50_calculation comparison Compare the antagonist potency of the two compounds ic50_calculation->comparison

Caption: Workflow for the in vitro NMDA receptor antagonist calcium flux assay.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture Human Embryonic Kidney (HEK293) cells stably expressing the desired NMDA receptor subtype (e.g., GluN1/GluN2A or GluN1/GluN2B) in appropriate culture medium.

    • Seed the cells into 96-well black-walled, clear-bottom microplates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 16-24 hours.[8]

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Aspirate the culture medium from the cell plates and wash the cells gently with a buffered saline solution (e.g., Hanks' Balanced Salt Solution).

    • Add the dye-loading buffer to each well and incubate the plate in the dark at 37°C for 1 hour.

  • Compound Addition:

    • Prepare stock solutions of 5-Bromobenzo[d]isoxazole-3-carboxylic acid and 5-Chlorobenzo[d]isoxazole-3-carboxylic acid in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of each compound in the assay buffer.

    • After the dye-loading incubation, wash the cells to remove excess dye.

    • Add the different concentrations of the test compounds to the respective wells. Include wells with vehicle control (e.g., DMSO) and a known NMDA receptor antagonist as a positive control.

    • Incubate the plate at room temperature for a predetermined time (e.g., 10-20 minutes).

  • Agonist Stimulation and Fluorescence Measurement:

    • Prepare a solution of NMDA receptor agonists (glutamate and glycine) in the assay buffer.

    • Place the microplate into a fluorescence microplate reader equipped with an automated injection system.

    • Establish a baseline fluorescence reading for each well.

    • Inject the agonist solution into each well and immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • For each well, calculate the change in fluorescence from baseline after agonist addition.

    • Normalize the data to the vehicle control (representing 0% inhibition) and a maximal inhibition control (e.g., a saturating concentration of a known antagonist, representing 100% inhibition).

    • Plot the normalized response against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibitory activity of the test compounds against xanthine oxidase by monitoring the formation of uric acid.[10][11]

Workflow for Xanthine Oxidase Inhibition Assay

XO_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis buffer_prep Prepare phosphate buffer (pH 7.5) enzyme_prep Prepare xanthine oxidase solution in buffer buffer_prep->enzyme_prep substrate_prep Prepare xanthine solution in buffer buffer_prep->substrate_prep preincubation Pre-incubate enzyme with test compounds or vehicle enzyme_prep->preincubation compound_prep Prepare test compound and allopurinol solutions compound_prep->preincubation reaction_initiation Initiate reaction by adding xanthine substrate preincubation->reaction_initiation incubation Incubate at 25°C for a defined time reaction_initiation->incubation reaction_stop Stop the reaction with HCl incubation->reaction_stop absorbance_measurement Measure absorbance at 295 nm reaction_stop->absorbance_measurement inhibition_calculation Calculate percentage of inhibition absorbance_measurement->inhibition_calculation ic50_determination Determine IC50 values from dose-response curves inhibition_calculation->ic50_determination comparison Compare inhibitory potency of the two compounds ic50_determination->comparison

Caption: Workflow for the in vitro xanthine oxidase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 70 mM phosphate buffer (pH 7.5).[11]

    • Prepare a fresh solution of xanthine oxidase (e.g., 0.01 units/mL) in the phosphate buffer just before use.[11]

    • Prepare a 150 µM solution of xanthine in the phosphate buffer.[11]

    • Prepare stock solutions of the 5-bromo and 5-chloro analogs and a positive control (e.g., allopurinol) in a suitable solvent (e.g., DMSO). Create serial dilutions in the phosphate buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 50 µL of the test solution (or vehicle/positive control), 35 µL of phosphate buffer, and 30 µL of the xanthine oxidase solution.[11]

    • Pre-incubate the plate at 25°C for 15 minutes.[11]

    • Initiate the enzymatic reaction by adding 60 µL of the xanthine substrate solution to each well.[11]

    • Incubate the plate at 25°C for 30 minutes.[11]

    • Stop the reaction by adding 25 µL of 1N HCl to each well.[11]

  • Absorbance Measurement:

    • Measure the absorbance of each well at 295 nm using a microplate reader. The absorbance is due to the formation of uric acid.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of vehicle control)] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value for each compound by fitting the data to a suitable dose-response curve.

Conclusion and Future Directions

This guide provides a framework for the comparative bioactivity assessment of 5-Bromobenzo[d]isoxazole-3-carboxylic acid and 5-Chlorobenzo[d]isoxazole-3-carboxylic acid. While direct experimental comparisons are currently lacking in the literature, the provided protocols for NMDA receptor antagonism and xanthine oxidase inhibition assays offer a clear path forward for researchers to elucidate the structure-activity relationships of these halogenated benzisoxazoles. The subtle yet significant differences in the physicochemical properties of bromine and chlorine are likely to translate into distinct biological activities. The systematic application of these and other relevant bioassays will be crucial in unlocking the therapeutic potential of this promising class of compounds.

References

  • Blaszczyk, M., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5643. Available from: [Link]

  • Busca, P., et al. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024(1), M1813. Available from: [Link]

  • Chen, J., et al. (2021). Discovery of 5-imidazole-3-methylbenz[d]isoxazole derivatives as potent and selective CBP/p300 bromodomain inhibitors for the treatment of acute myeloid leukemia. Acta Pharmacologica Sinica, 42(11), 1917-1927. Available from: [Link]

  • Conti, P., et al. (2011). Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. European Journal of Medicinal Chemistry, 46(1), 169-176. Available from: [Link]

  • Fischer, M. J., et al. (2016). 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). European Journal of Medicinal Chemistry, 117, 137-150. Available from: [Link]

  • Conti, P., et al. (2004). Design, synthesis, and pharmacological characterization of novel, potent NMDA receptor antagonists. Journal of Medicinal Chemistry, 47(27), 6740-6748. Available from: [Link]

  • Kvist, T., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57738. Available from: [Link]

  • Jane, D. E., et al. (1995). Synthesis, NMDA receptor antagonist activity, and anticonvulsant action of 1-aminocyclobutanecarboxylic acid derivatives. Journal of Medicinal Chemistry, 38(24), 4758-4766. Available from: [Link]

  • Conti, P., et al. (2004). Design, Synthesis, and Pharmacological Characterization of Novel, Potent NMDA Receptor Antagonists. Sci-Hub. Available from: [Link]

  • Lee, J. H., et al. (2021). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 26(11), 3235. Available from: [Link]

  • Blue Ridge Poison Center. (2022). Novel NMDA Receptor Antagonists. University of Virginia School of Medicine. Available from: [Link]

  • Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA). Retrieved from [Link]

  • Singh, P., & Kumar, A. (2022). N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective. Current Topics in Medicinal Chemistry, 22(13), 1086-1117. Available from: [Link]

  • Planaguma, J., et al. (2022). Regulation of NMDA Receptor Signaling at Single Synapses by Human Anti-NMDA Receptor Antibodies. Frontiers in Synaptic Neuroscience, 14, 915891. Available from: [Link]

  • Garcia-Lahera, J. P., et al. (2023). In vitro inhibition of xanthine oxidase by hydroalcoholic extracts of Corynaea crassa Hook. F. Revista Bionatura, 8(1), 24-28. Available from: [Link]

  • Lipton, S. A. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(15), 12224. Available from: [Link]

  • Li, Y., et al. (2023). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. Frontiers in Chemistry, 11, 1189685. Available from: [Link]

  • Tang, Y., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56687. Available from: [Link]

  • ResearchGate. (n.d.). Chemical structures of NMDA and non-NMDA receptor antagonists. Retrieved from [Link]

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A Comparative Guide to the Structure-Activity Relationship of Substituted Benzo[d]isoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The benzo[d]isoxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its unique physicochemical properties and synthetic tractability have made it a focal point for the development of novel therapeutic agents across various disease areas. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of substituted benzo[d]isoxazole derivatives, offering a comparative overview of their performance as antipsychotic, anticancer, and antimicrobial agents, supported by experimental data and detailed protocols.

The Benzo[d]isoxazole Scaffold: A Versatile Core in Drug Discovery

The benzo[d]isoxazole ring system, an aromatic bicyclic structure composed of a benzene ring fused to an isoxazole ring, serves as a versatile template for designing molecules with diverse pharmacological profiles.[1] This versatility arises from the scaffold's ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding, hydrophobic interactions, and π-stacking. Furthermore, the scaffold's chemical stability allows for a wide range of synthetic modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[1][2]

General Synthetic Strategies

The synthesis of substituted benzo[d]isoxazole derivatives typically involves the construction of the isoxazole ring onto a pre-functionalized benzene ring. A common and effective strategy is the cyclization of a substituted 2-fluorobenzonitrile with a hydroxylamine derivative. This approach allows for the introduction of various substituents on the piperidine ring, which is a common feature in many biologically active benzo[d]isoxazole compounds.[3]

Below is a generalized workflow for the synthesis of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride, a key intermediate for many antipsychotic drugs.[3][4]

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product 2,4-difluorobenzoyl-4-piperidine_hydrochloride 2,4-Difluorobenzoyl-4-piperidine hydrochloride reaction_mixture Reaction in Alcohol Solvent (e.g., Methanol) 2,4-difluorobenzoyl-4-piperidine_hydrochloride->reaction_mixture Dissolve hydroxylamine_hydrochloride Hydroxylamine Hydrochloride hydroxylamine_hydrochloride->reaction_mixture Add base_addition Addition of Inorganic Base (e.g., KOH) reaction_mixture->base_addition cyclization Cyclization (20-65°C, 5-72h) base_addition->cyclization acidification Acidification with Concentrated HCl cyclization->acidification crystallization Crystallization (0-5°C, 1-3h) acidification->crystallization final_product 6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Hydrochloride crystallization->final_product Filter and Dry

Caption: General synthetic workflow for 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole hydrochloride.

This synthetic route is advantageous due to its use of readily available starting materials and relatively mild reaction conditions. The choice of the inorganic base and solvent can be optimized to improve yield and purity.[3]

Structure-Activity Relationship (SAR) Analysis

The biological activity of benzo[d]isoxazole derivatives is highly dependent on the nature and position of substituents on both the bicyclic ring system and its appended functionalities. The following sections provide a comparative analysis of the SAR for different therapeutic areas.

Antipsychotic Activity

Benzo[d]isoxazole derivatives, particularly those with a 3-(piperidin-4-yl) substituent, are well-established as atypical antipsychotic agents.[4][5] Their mechanism of action primarily involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.[5]

Key SAR Insights:

  • Position 6: A fluorine substituent at the 6-position of the benzo[d]isoxazole ring is a common feature in potent antipsychotics like risperidone and paliperidone.[4] This substitution is believed to enhance binding affinity to both D2 and 5-HT2A receptors.

  • Position 3: The 3-position is typically substituted with a piperidine ring, which serves as a crucial pharmacophoric element for receptor interaction.[5]

  • Piperidine N-Substitution: The nature of the substituent on the piperidine nitrogen is a key determinant of the antipsychotic profile. Alkylation or acylation of the piperidine nitrogen with various moieties can modulate the affinity for D2 and 5-HT2A receptors and influence the overall therapeutic and side-effect profile.[6]

Comparative Activity of Substituted Benzo[d]isoxazole Derivatives as Antipsychotics

Compound/SubstituentD2 Receptor Affinity (Ki, nM)5-HT2A Receptor Affinity (Ki, nM)Reference
Risperidone3.10.16[7]
Paliperidone (9-hydroxyrisperidone)4.80.29[7]
Iloperidone6.20.4[5]

Note: Lower Ki values indicate higher binding affinity.

The data clearly indicates that subtle structural modifications, such as the hydroxylation of risperidone to form paliperidone, can influence receptor binding affinities.

Anticancer Activity

The benzo[d]isoxazole scaffold has also emerged as a promising template for the development of anticancer agents.[1][8] These derivatives have been shown to exert their antiproliferative effects through various mechanisms, including the inhibition of receptor tyrosine kinases (RTKs) and induction of apoptosis.[2][9]

Key SAR Insights:

  • Position 3: Substitution at the 3-position with an amino group and further elaboration with moieties like an N,N'-diphenyl urea has been shown to yield potent inhibitors of VEGFR and PDGFR, key targets in angiogenesis.[2]

  • Piperidine N-Substitution: For derivatives containing a 3-(piperidin-4-yl) moiety, substitution on the piperidine nitrogen with aromatic or heterocyclic rings can significantly enhance antiproliferative activity.[6] Heterocyclic substituents, in particular, appear to play a dominant role in the observed anticancer effects.[6]

Comparative Antiproliferative Activity (IC50, µM) of Benzo[d]isoxazole Derivatives

CompoundHeLaHT-29MCF-7HepG-2Reference
5a (N-benzoyl)12.510.215.818.2[6]
5d (N-(2-chlorobenzoyl))8.57.111.213.5[6]
5k (N-(2-furoyl))5.24.87.59.1[6]

Note: Lower IC50 values indicate higher potency.

The data highlights that the introduction of a heterocyclic furoyl group (compound 5k ) at the piperidine nitrogen leads to a significant increase in antiproliferative activity across multiple cancer cell lines compared to aromatic benzoyl derivatives.[6]

Antimicrobial Activity

Benzo[d]isoxazole derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[1][10]

Key SAR Insights:

  • Linked Heterocycles: The attachment of other heterocyclic rings, such as benzothiazole, to the benzo[d]isoxazole scaffold via a Schiff base linkage has been shown to produce compounds with potent antimicrobial activity.[11]

  • Substituents on Appended Rings: The nature and position of substituents on the appended aromatic or heterocyclic rings can significantly influence the minimum inhibitory concentration (MIC) values. For instance, electron-withdrawing groups on a linked benzothiazole ring have been associated with enhanced antimicrobial efficacy.[11]

Comparative Antimicrobial Activity (MIC, µg/mL) of Benzothiazole-linked Isoxazole Schiff Bases

CompoundS. aureusB. subtilisE. coliP. aeruginosaC. albicansReference
12d 3.97.815.631.27.8[11]
12g 7.815.631.262.515.6[11]
12l 3.97.815.631.27.8[11]

Note: Lower MIC values indicate higher antimicrobial activity.

Compounds 12d and 12l demonstrated promising antimicrobial activity against both bacteria and fungi, with particularly low MIC values against S. aureus and C. albicans.[11]

Experimental Protocols

To ensure the reliability and reproducibility of SAR data, standardized and validated experimental protocols are essential. The following section provides detailed methodologies for key assays used to evaluate the biological activity of substituted benzo[d]isoxazole derivatives.

Antipsychotic Activity: Receptor Binding Assays

The affinity of compounds for dopamine D2 and serotonin 5-HT2A receptors is a primary indicator of their potential antipsychotic activity. Radioligand binding assays are a standard method for determining these affinities.

G cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis cell_culture Culture CHO-K1 cells stably expressing human D2 or 5-HT2A receptors membrane_prep Prepare cell membrane homogenates cell_culture->membrane_prep protein_quant Determine protein concentration (e.g., Bradford assay) membrane_prep->protein_quant incubation Incubate membrane prep with radioligand ([3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A) and test compound at various concentrations protein_quant->incubation filtration Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specifically bound radioligand filtration->washing scintillation Add scintillation cocktail to filters and count radioactivity using a scintillation counter washing->scintillation data_analysis Calculate Ki values from competition binding curves using non-linear regression scintillation->data_analysis

Caption: Workflow for Dopamine D2 and Serotonin 5-HT2A Receptor Binding Assays.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human dopamine D2 or serotonin 5-HT2A receptor in appropriate media.[12]

    • Harvest the cells and homogenize them in a lysis buffer to prepare cell membranes.

    • Centrifuge the homogenate to pellet the membranes and resuspend them in a suitable assay buffer.[12]

    • Determine the protein concentration of the membrane preparation.

  • Binding Assay:

    • In a 96-well plate, incubate the cell membrane preparation with a fixed concentration of the appropriate radioligand ([³H]spiperone for D2 receptors or [³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test compound.[13][14][15]

    • Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).

    • Incubate at room temperature for a sufficient time to reach equilibrium.[15]

  • Filtration and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

    • Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[6][16]

G cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed cancer cells in a 96-well plate and incubate for 24 hours to allow attachment compound_addition Add varying concentrations of the benzo[d]isoxazole derivative to the wells cell_seeding->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation mtt_addition Add MTT solution to each well and incubate for 2-4 hours incubation->mtt_addition formazan_solubilization Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals mtt_addition->formazan_solubilization absorbance_reading Measure the absorbance at 570 nm using a microplate reader formazan_solubilization->absorbance_reading ic50_calculation Calculate the IC50 value from the dose-response curve absorbance_reading->ic50_calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., HeLa, HT-29, MCF-7, HepG-2) into a 96-well plate at an appropriate density.[17]

    • Incubate the plate for 24 hours to allow the cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test benzo[d]isoxazole derivatives in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compounds. Include control wells with vehicle only.

    • Incubate the plate for the desired exposure time (typically 48-72 hours).[16]

  • MTT Assay:

    • After the incubation period, add a sterile MTT solution to each well and incubate for 2-4 hours.[17] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is a standard and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[1][18]

G cluster_prep Preparation cluster_assay Inoculation & Incubation cluster_reading MIC Determination compound_dilution Prepare serial two-fold dilutions of the benzo[d]isoxazole derivative in broth inoculation Inoculate each well of a 96-well plate containing the compound dilutions with the microbial suspension compound_dilution->inoculation inoculum_prep Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland) inoculum_prep->inoculation incubation Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours) inoculation->incubation visual_inspection Visually inspect the wells for microbial growth (turbidity) incubation->visual_inspection mic_determination The MIC is the lowest concentration of the compound that completely inhibits visible growth visual_inspection->mic_determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Step-by-Step Methodology:

  • Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test benzo[d]isoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.[18] Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compound with the prepared microbial suspension.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at the optimal temperature and duration for the growth of the test microorganism (e.g., 37°C for 18-24 hours for most bacteria).[1]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.

    • The MIC is defined as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Conclusion and Future Directions

The benzo[d]isoxazole scaffold is a remarkably versatile platform for the design and development of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical role of substituent patterns in determining the pharmacological profile of these derivatives. For antipsychotic activity, a 6-fluoro substituent and a 3-(piperidin-4-yl) moiety are key features, with further modulation achieved through N-substitution on the piperidine ring. In the realm of anticancer agents, substitutions at the 3-position and on the N-piperidine ring with aromatic and heterocyclic moieties have yielded potent antiproliferative compounds. For antimicrobial applications, the conjugation of other heterocyclic systems to the benzo[d]isoxazole core has proven to be a successful strategy.

Future research in this area should focus on exploring a wider range of substitutions at various positions of the benzo[d]isoxazole ring to discover novel SARs. The use of computational modeling and structure-based drug design can aid in the rational design of more potent and selective derivatives. Furthermore, a deeper investigation into the mechanisms of action of these compounds will be crucial for their optimization and clinical development. The continued exploration of the chemical space around the benzo[d]isoxazole scaffold holds great promise for the discovery of new and improved medicines to address a wide range of diseases.

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Navigating the Labyrinth of Selectivity: A Comparative Guide to Off-Target Effects of 5-Bromobenzo[d]isoxazole-3-carboxylic Acid-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For the bench, by the bench. In the intricate world of drug discovery, the journey from a promising hit to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring the specificity of a small molecule for its intended target. Off-target effects, the unintended interactions of a drug with other proteins, can lead to unforeseen toxicity, reduced efficacy, and costly late-stage failures. This guide, designed for researchers, scientists, and drug development professionals, delves into the crucial topic of off-target effects, using the 5-Bromobenzo[d]isoxazole-3-carboxylic acid scaffold as a central theme for discussion. While direct biological data for this specific molecule is not extensively available in the public domain, its structural features provide a valuable framework for exploring the principles of inhibitor selectivity and the methodologies used to assess it.

The Isoxazole Scaffold: A Privileged Structure with Diverse Biological Activities

The isoxazole ring system is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Derivatives of isoxazole have been investigated as inhibitors of various enzymes, including fatty acid amide hydrolase (FAAH) and xanthine oxidase, as well as modulators of other cellular targets.[1][2] The 5-Bromobenzo[d]isoxazole-3-carboxylic acid structure, with its fused ring system and carboxylic acid moiety, presents an intriguing chemical scaffold. The carboxylic acid group, in particular, suggests the potential for interactions with enzymes that bind anionic substrates or cofactors.

A Hypothetical Target: Lactate Dehydrogenase (LDH) in Cancer Metabolism

To illustrate the process of evaluating off-target effects, let us consider a plausible, albeit hypothetical, target for inhibitors bearing a carboxylic acid functionality: Lactate Dehydrogenase (LDH) . LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[3] In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a crucial role in maintaining the NAD+ pool necessary for sustained glucose metabolism.[3] Consequently, inhibition of LDH has emerged as a promising therapeutic strategy in oncology.[4]

Comparing Potential Off-Target Profiles: A Look at Established LDH Inhibitors

Assuming for the sake of this guide that 5-Bromobenzo[d]isoxazole-3-carboxylic acid-based compounds could be developed as LDH inhibitors, it is instructive to compare their potential off-target landscape with that of known LDH inhibitors from different chemical classes.

Inhibitor ClassPrimary TargetKnown/Potential Off-Target EffectsReferences
5-Bromobenzo[d]isoxazole-3-carboxylic acid-based (Hypothetical) LDHKinases, Bromodomains, other metabolic enzymes. The planar aromatic system could lead to kinase interactions, while the overall structure might confer affinity for other nucleotide-binding sites.N/A
Gossypol (Natural Polyphenol) LDHAMultiple dehydrogenases, Bcl-2 family proteins, topoisomerase II. Gossypol is known for its promiscuity, leading to a range of biological effects and toxicities.[4]
Oxamate (Pyruvate Analog) LDHA/BStructurally similar to pyruvate, it may interact with other pyruvate-metabolizing enzymes. Its high polarity limits cell permeability.[5][6]
GSK-2837808A (Small Molecule) LDHA/BHighly selective for LDH isoforms. Extensive profiling has shown minimal off-target kinase activity.[5][7]

This comparison highlights a critical principle: the chemical scaffold of an inhibitor is a major determinant of its selectivity. While a highly specific inhibitor like GSK-2837808A is the ideal, compounds with broader activity profiles, like gossypol, can present both therapeutic opportunities and toxicity challenges.[4] For a novel scaffold like 5-Bromobenzo[d]isoxazole-3-carboxylic acid, a thorough investigation of its off-target interactions would be paramount.

The Scientist's Toolkit: Methodologies for Unveiling Off-Target Effects

A multi-pronged experimental approach is essential to comprehensively map the interaction profile of a new inhibitor. Here, we detail three cornerstone techniques.

Kinase Profiling: A Broad Net for a Promiscuous Target Class

Protein kinases are one of the largest enzyme families and are common off-targets for small molecule inhibitors due to the conserved nature of the ATP-binding pocket.

Rationale: The planar, heterocyclic nature of the benzo[d]isoxazole core could facilitate interactions within the ATP-binding cleft of various kinases. Therefore, screening against a broad panel of kinases is a critical first step in assessing selectivity.

Experimental Workflow: Kinase Profiling (e.g., KINOMEscan®)

The KINOMEscan® platform is a widely used competition binding assay.[8][9][10][11][12]

Figure 1: KINOMEscan® Workflow.

Step-by-Step Protocol:

  • Assay Preparation: A specific kinase, tagged with a unique DNA label, is mixed with an immobilized, active-site directed ligand.

  • Compound Incubation: The test compound (e.g., a 5-Bromobenzo[d]isoxazole-3-carboxylic acid derivative) is added to the mixture. If the compound binds to the kinase's active site, it will compete with the immobilized ligand.

  • Equilibration and Separation: The reaction is allowed to reach equilibrium. The solid support (beads) is then washed to remove any unbound kinase.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA using quantitative PCR (qPCR).

  • Data Analysis: A lower amount of bound kinase in the presence of the test compound indicates binding. The results are typically expressed as a percentage of control, and a dissociation constant (Kd) can be determined from a dose-response curve.

Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement in a Cellular Context

While in vitro assays are powerful, it is crucial to verify that a compound engages its target within the complex environment of a living cell. CETSA® is a biophysical technique that assesses target engagement by measuring changes in the thermal stability of a protein upon ligand binding.[13][14][15]

Rationale: The binding of a small molecule to its target protein often stabilizes the protein's structure, leading to an increase in its melting temperature. This allows for the direct observation of target engagement in a physiological setting.

Experimental Workflow: CETSA®

CETSA_Workflow A 1. Treat cells with inhibitor or vehicle B 2. Heat cell lysates or intact cells to a range of temperatures A->B Incubation C 3. Centrifuge to separate soluble and aggregated proteins B->C Denaturation D 4. Collect the soluble fraction C->D Separation E 5. Analyze protein levels by Western Blot or Mass Spectrometry D->E Quantification F 6. Plot protein abundance vs. temperature to generate a melt curve E->F Analysis

Figure 2: Cellular Thermal Shift Assay (CETSA®) Workflow.

Step-by-Step Protocol:

  • Cell Treatment: Intact cells or cell lysates are incubated with the test compound or a vehicle control.

  • Heating: The samples are aliquoted and heated to a range of temperatures.

  • Fractionation: After cooling, the cells are lysed (if not already), and the aggregated, denatured proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.

  • Melt Curve Generation: A plot of soluble protein abundance versus temperature generates a "melting curve."

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.

Proteome-Wide Thermal Shift Assays: An Unbiased View of the Interactome

To obtain a global and unbiased view of a compound's off-targets, CETSA can be coupled with quantitative mass spectrometry in an approach known as Thermal Proteome Profiling (TPP) or Proteome Integral Solubility Alteration (PISA).[16][17]

Rationale: This technique extends the principle of CETSA to the entire proteome, allowing for the simultaneous identification of on- and off-target proteins that are stabilized or destabilized by the compound.

Experimental Workflow: Thermal Proteome Profiling (TPP)

TPP_Workflow cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis A Treat cells with inhibitor or vehicle B Heat aliquots to different temperatures A->B C Isolate soluble proteins B->C D Digest proteins into peptides C->D E Label peptides with isobaric tags (e.g., TMT) D->E F Combine and analyze by LC-MS/MS E->F G Identify and quantify thousands of proteins F->G H Generate melt curves for each protein G->H I Identify proteins with significant thermal shifts H->I

Figure 3: Thermal Proteome Profiling (TPP) Workflow.

Step-by-Step Protocol:

  • Sample Preparation: Similar to CETSA, cells are treated with the compound or vehicle and heated across a temperature gradient. The soluble protein fraction is isolated.

  • Proteomics Sample Preparation: The proteins from each temperature point are digested into peptides.

  • Isobaric Labeling: Peptides from each sample are labeled with a different isobaric mass tag (e.g., TMT or iTRAQ). This allows for the pooling of all samples and their simultaneous analysis by mass spectrometry.

  • LC-MS/MS Analysis: The pooled, labeled peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of each protein at each temperature is determined from the reporter ion intensities in the mass spectra. Melting curves are generated for thousands of proteins in parallel.

  • Hit Identification: Proteins that exhibit a statistically significant shift in their melting temperature in the presence of the compound are identified as potential direct or indirect targets.

Conclusion: A Roadmap to Selectivity

The development of potent and selective inhibitors is a cornerstone of modern drug discovery. While the specific biological profile of 5-Bromobenzo[d]isoxazole-3-carboxylic acid remains to be fully elucidated, its chemical structure serves as an excellent starting point for a discussion on the critical importance of understanding off-target effects. By employing a suite of powerful techniques, from broad kinase profiling to unbiased proteome-wide thermal shift assays, researchers can navigate the complex landscape of small molecule-protein interactions. This systematic and rigorous approach to characterizing selectivity is not merely an academic exercise; it is a fundamental requirement for the development of safer and more effective medicines.

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A Comparative Guide to IMPDH Inhibition: Evaluating 5-Bromobenzo[d]isoxazole-3-carboxylic acid Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the identification and characterization of novel enzyme inhibitors are paramount to advancing therapeutic strategies. This guide provides a comparative analysis of the putative inhibitory effects of 5-Bromobenzo[d]isoxazole-3-carboxylic acid against the well-established inosine monophosphate dehydrogenase (IMPDH) inhibitors, Mycophenolic Acid (MPA) and Ribavirin. While direct experimental data for 5-Bromobenzo[d]isoxazole-3-carboxylic acid is not yet publicly available, this document serves as a framework for its evaluation, grounded in the established methodologies and known potencies of standard IMPDH inhibitors.

Introduction to IMPDH: A Critical Therapeutic Target

Inosine monophosphate dehydrogenase (IMPDH) is a crucial rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1] This pathway is essential for DNA and RNA synthesis, signal transduction, and other cellular processes that support cell proliferation.[1] Consequently, IMPDH has emerged as a significant therapeutic target for a range of diseases, including viral infections, cancer, and autoimmune disorders.[2][3]

There are two human isoforms of IMPDH: IMPDH1 and IMPDH2.[4] While IMPDH1 is constitutively expressed, IMPDH2 is upregulated in proliferating cells, such as activated lymphocytes and cancer cells, making it a key target for selective inhibition.[5]

Established IMPDH Inhibitors: Mechanisms and Efficacy

A thorough understanding of established inhibitors is crucial for contextualizing the potential of novel compounds. Mycophenolic acid and Ribavirin are two of the most well-characterized IMPDH inhibitors.

Mycophenolic Acid (MPA)

Mycophenolic acid is a potent, non-competitive, and reversible inhibitor of IMPDH.[6] It achieves its effect by binding to the NAD+ cofactor site of the enzyme, thereby preventing the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP).[4] This depletion of the guanine nucleotide pool preferentially affects lymphocytes, which rely heavily on the de novo purine synthesis pathway.[6] The prodrug of MPA, mycophenolate mofetil, is widely used as an immunosuppressant to prevent organ transplant rejection.[1][6]

Ribavirin

Ribavirin is a guanosine analog that, upon intracellular phosphorylation to ribavirin monophosphate (RMP), acts as a competitive inhibitor of IMPDH.[7] Its mechanism involves mimicking the substrate IMP, thereby blocking the active site of the enzyme.[5] Ribavirin exhibits broad-spectrum antiviral activity against both RNA and DNA viruses and is a cornerstone of treatment for hepatitis C.[7][8]

Comparative Efficacy of Known IMPDH Inhibitors

The inhibitory potency of a compound is a critical determinant of its therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

InhibitorTargetIC50 / EC50KiMechanism of ActionKey Applications
Mycophenolic Acid (MPA) Human IMPDH2EC50: 0.24 µM[9]-Uncompetitive, Reversible[6]Immunosuppression[6][10]
Ribavirin Human IMPDHIC50: 15 µM (K562 cells)[5]250 nM (as RMP)[7]Competitive[7]Antiviral[7][11]
Mizoribine Monophosphate Bacterial IMPDH (S. aureus)12 nM[12]--Investigational antibacterial
Mizoribine Monophosphate Human IMPDH2185 nM[12]--Immunosuppression

Table 1: Comparative efficacy of known IMPDH inhibitors. The provided values are indicative and can vary based on experimental conditions.

Evaluating 5-Bromobenzo[d]isoxazole-3-carboxylic acid: A Proposed Framework

Given the prevalence of the isoxazole scaffold in other enzyme inhibitors, it is a scientifically sound hypothesis to investigate 5-Bromobenzo[d]isoxazole-3-carboxylic acid as a potential IMPDH inhibitor. The following sections outline the experimental design for such an evaluation.

Signaling Pathway of Purine Biosynthesis and IMPDH Inhibition

A clear understanding of the biochemical pathway is essential for interpreting experimental results. The diagram below illustrates the de novo purine synthesis pathway and the central role of IMPDH.

Purine_Biosynthesis PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP Multiple Steps IMPDH IMPDH IMP->IMPDH XMP Xanthosine Monophosphate (XMP) GMP Guanosine Monophosphate (GMP) XMP->GMP Guanine_Nucleotides Guanine Nucleotides (GDP, GTP, dGTP) GMP->Guanine_Nucleotides IMPDH->XMP NAD+ -> NADH Inhibitors IMPDH Inhibitors (MPA, Ribavirin, 5-Bromobenzo[d]isoxazole-3-carboxylic acid?) Inhibitors->IMPDH Inhibition

De novo purine synthesis pathway and the point of IMPDH inhibition.
Experimental Workflow for Efficacy Determination

The following workflow outlines the key steps to determine the inhibitory potential of a novel compound against IMPDH.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay cluster_analysis Data Analysis Compound_Prep Prepare Stock Solution of 5-Bromobenzo[d]isoxazole-3-carboxylic acid Assay Perform IMPDH Inhibition Assay Compound_Prep->Assay Enzyme_Prep Purify Recombinant Human IMPDH2 Enzyme_Prep->Assay Data_Collection Measure NADH Production (Absorbance at 340 nm) Assay->Data_Collection IC50_Calc Calculate IC50 Value Data_Collection->IC50_Calc Kinetics Determine Mechanism of Inhibition (e.g., Lineweaver-Burk plot) IC50_Calc->Kinetics

Workflow for determining the in vitro efficacy of a novel IMPDH inhibitor.

Detailed Experimental Protocol: In Vitro IMPDH Inhibition Assay

This protocol provides a standardized method for measuring the inhibitory activity of a test compound against human IMPDH2.

Materials:

  • Purified recombinant human IMPDH2 enzyme[13]

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 0.1 mg/ml BSA[14]

  • Substrate Solution 1: Inosine monophosphate (IMP)

  • Substrate Solution 2: β-Nicotinamide adenine dinucleotide (NAD+)

  • Test Compound: 5-Bromobenzo[d]isoxazole-3-carboxylic acid

  • Positive Controls: Mycophenolic Acid, Ribavirin

  • 96-well UV-transparent microplates

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Compound Preparation: Prepare a stock solution of 5-Bromobenzo[d]isoxazole-3-carboxylic acid in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to test a range of concentrations.

  • Reaction Mixture Preparation: In each well of the 96-well plate, prepare the reaction mixture containing the reaction buffer, IMP (final concentration, e.g., 250 µM), and the desired concentration of the test compound or control inhibitor.[14]

  • Enzyme Addition and Incubation: Add the purified human IMPDH2 enzyme to each well to initiate the reaction. The final enzyme concentration should be optimized for a linear reaction rate. Incubate the plate at 37°C for a specified period (e.g., 10-30 minutes).

  • Initiation of Reaction: Start the enzymatic reaction by adding NAD+ (final concentration, e.g., 100 µM) to each well.[14]

  • Measurement of NADH Production: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH.[14] Take readings at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH production) for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Considerations for Selectivity: A Crucial Step in Drug Development

A critical aspect of developing a new inhibitor, particularly for antimicrobial applications, is its selectivity for the target enzyme over its human counterpart.[3] Mycophenolic acid, for instance, shows significantly higher affinity for human IMPDH II than for prokaryotic IMPDHs.[3] Conversely, some compounds have been developed with over 1000-fold selectivity for bacterial IMPDH.[3]

To assess the selectivity of 5-Bromobenzo[d]isoxazole-3-carboxylic acid, a parallel IMPDH inhibition assay should be conducted using a bacterial IMPDH enzyme, such as that from Staphylococcus aureus.[12] A high selectivity ratio (IC50 for human IMPDH / IC50 for bacterial IMPDH) would indicate its potential as a selective antimicrobial agent.

Conclusion

While direct data on 5-Bromobenzo[d]isoxazole-3-carboxylic acid is not yet available, this guide provides a comprehensive framework for its evaluation as a potential IMPDH inhibitor. By following the outlined experimental protocols and comparing its performance against established inhibitors like Mycophenolic Acid and Ribavirin, researchers can systematically characterize its efficacy, mechanism of action, and selectivity. This structured approach is essential for advancing novel compounds from initial screening to potential therapeutic candidates.

References

  • Highly selective inhibition of IMPDH2 provides the basis of antineuroinflammation therapy. PNAS. Available at: [Link]

  • IMP Dehydrogenase: Structure, Mechanism, and Inhibition. Chemical Reviews. Available at: [Link]

  • Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon. Antimicrobial Agents and Chemotherapy. Available at: [Link]

  • Maturation and Assembly Stages of IMPDH-Cytoophidia Induced by IMPDH Inhibition. Cell Journal (Yakhteh). Available at: [Link]

  • The Predominant Mechanism by Which Ribavirin Exerts Its Antiviral Activity In Vitro against Flaviviruses and Paramyxoviruses Is Mediated by Inhibition of IMP Dehydrogenase. Journal of Virology. Available at: [Link]

  • Ribavirin Acts via Multiple Pathways in Inhibition of Leukemic Cell Proliferation. Anticancer Research. Available at: [Link]

  • Mycophenolic acid inhibits inosine 5'-monophosphate dehydrogenase and suppresses immunoglobulin and cytokine production of B cells. International Immunopharmacology. Available at: [Link]

  • Ribavirin induces widespread accumulation of IMP dehydrogenase into rods/rings structures in multiple major mouse organs. Antiviral Research. Available at: [Link]

  • a, b Ribavirin's inhibition of IMPDH in vivo is an ineffectual... ResearchGate. Available at: [Link]

  • Inhibitors of inosine 5′-monophosphate dehydrogenase as emerging new generation antimicrobial agents. RSC Medicinal Chemistry. Available at: [Link]

  • Inhibition of IMPDH by mycophenolic acid: dissection of forward and reverse pathways using capillary electrophoresis. Biochemistry. Available at: [Link]

  • Repurposing existing drugs: identification of irreversible IMPDH inhibitors by high-throughput screening. Scientific Reports. Available at: [Link]

  • Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity. European Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mechanism of action of mycophenolate mofetil. Therapeutic Drug Monitoring. Available at: [Link]

  • Differential effects of inosine monophosphate dehydrogenase (IMPDH/GuaB) inhibition in Acinetobacter baumannii and Escherichia coli. mBio. Available at: [Link]

  • Pharmacodynamic Monitoring of Inosine Monophosphate Dehydrogenase Activity: A Basis For Optimized and Individualized Mycophenolate Mofetil Therapy. ResearchGate. Available at: [Link]

  • Active Human IMPDH Type 2 Enzyme. NOVOCIB. Available at: [Link]

  • Bacterial active IMPDH. NOVOCIB. Available at: [Link]

  • Pharmacodynamic assessment of mycophenolic acid-induced immunosuppression by measurement of inosine monophosphate dehydrogenase activity in a canine model. Transplantation. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Bromobenzo[d]isoxazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling novel or reactive compounds such as 5-Bromobenzo[d]isoxazole-3-carboxylic acid, a thorough understanding and implementation of personal protective equipment (PPE) protocols are not just procedural formalities; they are the bedrock of sound scientific practice. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each recommendation.

Hazard Assessment: Understanding the Risks

  • Skin Irritation: Direct contact may cause skin irritation[1][2][3][4].

  • Serious Eye Irritation: The compound is likely to cause serious eye irritation upon contact[1][2][3][4][5].

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[3][5][6].

  • Harmful if Swallowed: Ingestion may be harmful[1][2][3][4].

Given these potential hazards, a proactive and comprehensive approach to PPE is essential.

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory when handling 5-Bromobenzo[d]isoxazole-3-carboxylic acid in any form.

Eye and Face Protection: The First Line of Defense

Due to the high risk of serious eye irritation, appropriate eye and face protection is non-negotiable.

  • Recommended Equipment:

    • Safety glasses with side shields: For handling small quantities of the solid compound.

    • Tight-sealing safety goggles: When there is a risk of splashes or generating dust.

    • Face shield: In addition to goggles, a face shield is required when handling larger quantities or when there is a significant splash hazard, such as during quenching or extraction procedures.

  • Causality: The carboxylic acid and isoxazole functional groups can be reactive and corrosive to sensitive tissues like the cornea. Conforming to OSHA's 29 CFR 1910.133 or European Standard EN166 is crucial to prevent irreversible eye damage[7].

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is critical to avoid potential irritation.

  • Recommended Equipment:

    • Chemical-resistant gloves: Nitrile or neoprene gloves are recommended for their broad chemical resistance[8]. Always inspect gloves for any signs of degradation or perforation before use[9].

    • Lab Coat: A full-sleeved lab coat should be worn at all times to protect the skin and clothing from contamination.

    • Closed-toe shoes: Impervious, closed-toe shoes are mandatory in any laboratory setting[8].

  • Causality: Brominated aromatic compounds can be absorbed through the skin, and the acidic nature of the molecule can cause localized irritation. Proper hand and body protection minimizes the risk of dermal exposure[10].

Respiratory Protection: Safeguarding Against Inhalation

The primary inhalation risk associated with 5-Bromobenzo[d]isoxazole-3-carboxylic acid is the aerosolization of the solid powder.

  • Recommended Equipment:

    • Engineering Controls: Whenever possible, handle the solid compound within a certified chemical fume hood to minimize the inhalation of airborne particles.

    • Respirator: If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is required[7][9].

  • Causality: Fine powders can be easily inhaled, leading to irritation of the respiratory tract. Engineering controls and, when necessary, personal respiratory protection are vital to prevent this[3][5].

PPE Selection Guide for Specific Operations

The level of PPE required can vary based on the specific laboratory operation. The following table provides a clear guide for common procedures.

Operation Eye/Face Protection Hand/Body Protection Respiratory Protection
Weighing and Measuring (Solid) Safety gogglesNitrile or neoprene gloves, lab coatFume hood or NIOSH-approved respirator
Preparing Solutions Safety goggles, face shieldNitrile or neoprene gloves, lab coatFume hood
Running Reactions Safety goggles, face shieldNitrile or neoprene gloves, lab coatFume hood
Work-up and Extraction Safety goggles, face shieldNitrile or neoprene gloves, lab coatFume hood
Waste Disposal Safety gogglesNitrile or neoprene gloves, lab coatNot generally required if waste is properly contained

Procedural Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate PPE when working with 5-Bromobenzo[d]isoxazole-3-carboxylic acid.

PPE_Workflow PPE Selection Workflow for 5-Bromobenzo[d]isoxazole-3-carboxylic Acid start Start: New procedure with 5-Bromobenzo[d]isoxazole-3-carboxylic acid assess_hazards Assess Hazards: - Skin/Eye Irritant - Respiratory Irritant - Harmful if Swallowed start->assess_hazards is_solid Is the compound in solid form? assess_hazards->is_solid handle_in_hood Handle in a certified chemical fume hood is_solid->handle_in_hood Yes wear_respirator Wear a NIOSH-approved respirator (N95 or P100) is_solid->wear_respirator No fume hood available splash_risk Is there a splash risk? is_solid->splash_risk No (in solution) handle_in_hood->splash_risk wear_respirator->splash_risk wear_goggles_shield Wear safety goggles and a face shield splash_risk->wear_goggles_shield Yes wear_glasses Wear safety glasses with side shields splash_risk->wear_glasses No core_ppe Standard PPE: - Nitrile/Neoprene Gloves - Lab Coat - Closed-toe Shoes wear_goggles_shield->core_ppe wear_glasses->core_ppe end Proceed with experiment core_ppe->end

Caption: Decision workflow for selecting appropriate PPE.

Standard Operating and Disposal Procedures

Adherence to a strict operational plan is crucial for safety and experimental success.

Handling Protocol
  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible[1][2]. Designate a specific area for handling the compound.

  • Donning PPE: Put on all required PPE as outlined in the table and workflow diagram above.

  • Weighing: If weighing the solid, perform this task in a fume hood or use a balance with a draft shield to minimize dust dispersal.

  • Dissolution: When preparing solutions, add the solid 5-Bromobenzo[d]isoxazole-3-carboxylic acid to the solvent slowly and stir to avoid splashing.

  • Post-Handling: After handling, thoroughly decontaminate all surfaces and equipment. Remove gloves using the proper technique to avoid contaminating your skin, and wash your hands thoroughly with soap and water[4][9].

Emergency Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention if irritation persists[1][4].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention[1][5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

Disposal Plan

Proper disposal is a critical component of the chemical lifecycle and ensures the safety of all laboratory personnel and the environment.

  • Waste Segregation: All waste containing 5-Bromobenzo[d]isoxazole-3-carboxylic acid, including contaminated consumables (e.g., gloves, weighing paper), must be segregated into a dedicated, labeled hazardous waste container[11].

  • Containerization:

    • Solid Waste: Place in a clearly labeled, sealed container.

    • Liquid Waste: Store in a compatible, sealed, and labeled container. Do not mix with incompatible waste streams, such as strong bases or oxidizing agents[1][12].

  • Final Disposal: Dispose of all waste in accordance with federal, state, and local regulations. This typically involves collection by a certified hazardous waste disposal company[1][11].

By integrating these safety protocols into your daily laboratory workflow, you not only protect yourself and your colleagues but also uphold the highest standards of scientific integrity.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromobenzo[b]thiophene-3-carboxylic acid.
  • MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 5-Bromobenzo[b]thiophene.
  • MDPI. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
  • Pharmaguideline. (n.d.). SOP for Laboratory Safety. Retrieved from [Link]

  • Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Carboxylic Acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5.
  • Spectrum Chemical. (2018). Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. Retrieved from [Link]

  • Sigma-Aldrich. (2025). Safety Data Sheet.
  • Cayman Chemical. (2022). Safety Data Sheet: PAF C-16 Carboxylic Acid.
  • Benchchem. (2025). Essential Safety and Operational Guidance for Handling Benzo[d]oxazole-4-carboxylic Acid.
  • PubChem. (n.d.). 5-(4-Bromophenyl)isoxazole-3-carboxylic acid. Retrieved from [Link]

  • NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
  • Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1-benzothiophene-2-carboxylic acid.
  • Quicktest. (2022). Safety equipment, PPE, for handling acids. Retrieved from [Link]

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Retrosynthesis Analysis

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.